1-(Azepan-3-yl)methanamine; oxalic acid
Description
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Properties
IUPAC Name |
azepan-3-ylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFMWHEYCHFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(Azepan-3-yl)methanamine
The following technical guide details the synthesis, characterization, and application of 1-(Azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane). This document is structured for organic chemists and drug discovery scientists, focusing on robust, scalable protocols and mechanistic insights.
Executive Summary
1-(Azepan-3-yl)methanamine represents a privileged scaffold in medicinal chemistry, offering a flexible seven-membered ring (azepane) with a primary amine vector at the C3 position. Unlike the more common C4-substituted azepanes or rigid piperidines, the C3-substituted azepane provides unique conformational space for exploring structure-activity relationships (SAR) in kinase inhibitors, CNS ligands, and glycosidase inhibitors.
This guide delineates a high-fidelity synthetic pathway starting from the abundant precursor
Chemical Identity & Properties
| Parameter | Detail |
| IUPAC Name | 1-(Azepan-3-yl)methanamine |
| Common Synonyms | 3-(Aminomethyl)azepane; 3-(Aminomethyl)hexamethyleneimine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Chirality | Contains one stereocenter at C3.[1][2] (Available as racemate or enantiopure forms) |
| pKa (Calculated) | ~10.5 (Secondary amine), ~9.8 (Primary amine) |
| Physical State | Colorless to pale yellow viscous oil (free base); Hygroscopic solid (HCl salt) |
Retrosynthetic Analysis
To design a robust synthesis, we employ a disconnection approach that avoids the regioselectivity issues often associated with the Schmidt reaction of 3-substituted cyclohexanones. Instead, we utilize the
Figure 1: Retrosynthetic logic prioritizing the commercially available
Primary Synthetic Protocol: The -Lithiation Route
This route is preferred for its reliability and the ability to access the target in 4-5 steps with high purity.
Phase 1: Protection and Activation
Direct lithiation of caprolactam is difficult due to the acidic N-H proton. We first install a protecting group that is stable to strong bases but removable later.
Step 1: N-Protection [3]
-
Reagents:
-Caprolactam, Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF. -
Protocol:
-
Suspend NaH (1.1 eq) in dry DMF at 0°C under Argon.
-
Add
-caprolactam (1.0 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. -
Add Benzyl bromide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
-
Yield: ~90% of N-Benzyl-caprolactam.
-
Phase 2: C3-Functionalization
This is the critical C-C bond-forming step. The bulky base LDA generates the thermodynamic enolate, which is then trapped.
Step 2:
-
Reagents: N-Benzyl-caprolactam, Lithium Diisopropylamide (LDA), Dry CO₂ (gas) or Ethyl Chloroformate.
-
Protocol:
-
Cool a solution of LDA (1.2 eq) in anhydrous THF to -78°C.
-
Add solution of N-Benzyl-caprolactam dropwise over 20 min. The solution typically turns yellow/orange (enolate formation).
-
Stir at -78°C for 1 hour.
-
Electrophile Addition: Bubble dry CO₂ gas into the reaction mixture for 30 min (or add ethyl chloroformate).
-
Allow to warm to RT and quench with saturated NH₄Cl.
-
Product: 1-Benzyl-2-oxoazepane-3-carboxylic acid (or ester).
-
Phase 3: Amide Formation
To get the primary amine, we first convert the carboxylic acid/ester to a primary amide.
Step 3: Conversion to Primary Amide
-
Reagents: Carboxylic acid intermediate, EDC·HCl, HOBt, Ammonium Hydroxide (NH₄OH) or Ammonia in Methanol.
-
Protocol:
-
Dissolve the acid in DCM. Add EDC (1.5 eq) and HOBt (1.5 eq). Stir for 30 min.
-
Add excess ammonia (solution or gas). Stir overnight at RT.
-
Result: 1-Benzyl-2-oxoazepane-3-carboxamide.
-
Phase 4: Global Reduction & Deprotection
A powerful reduction step converts both the lactam carbonyl and the exocyclic amide carbonyl into methylene groups simultaneously.
Step 4: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents: LiAlH₄ (4-5 eq), anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add the carboxamide intermediate (dissolved in THF) dropwise.
-
Reflux: Heat the mixture to reflux for 12–18 hours. (Essential for full reduction of the cyclic lactam).
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate. Concentrate the filtrate.
-
Intermediate: 1-Benzyl-1-(azepan-3-yl)methanamine.
-
Step 5: Hydrogenolysis (Final Deprotection)
-
Reagents: Pd/C (10%), H₂ (balloon or Parr shaker), Methanol, catalytic HCl.
-
Protocol:
-
Dissolve the benzylated amine in MeOH. Add Pd/C.
-
Stir under H₂ atmosphere (1 atm is usually sufficient, 3 atm for faster kinetics) for 12 hours.
-
Filter through Celite.
-
Isolation: Evaporate solvent. Convert to dihydrochloride salt using HCl/Dioxane for stability.
-
Figure 2: Step-by-step synthetic workflow from Caprolactam to 1-(Azepan-3-yl)methanamine.
Analytical Characterization
Validation of the final product requires confirming the loss of the carbonyl signal and the integrity of the 7-membered ring.
| Technique | Diagnostic Signals (Expected) |
| ¹H NMR (400 MHz, D₂O/DCl) | |
| ¹³C NMR | Absence of C=O: No peaks >160 ppm. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 129.14 . Look for fragmentation patterns showing loss of NH₃ (M-17). |
| IR Spectroscopy | Absence of C=O stretch (1650-1700 cm⁻¹).N-H stretch: Broad bands at 3300-3400 cm⁻¹. |
Scientific Commentary & Troubleshooting
-
Regioselectivity: The advantage of the caprolactam route over the Schmidt reaction of 3-substituted cyclohexanones is regiochemical certainty. The Schmidt reaction often yields a mixture of 3- and 4-substituted azepanes due to competing migration of alkyl groups [1].
-
Chiral Resolution: The described route yields a racemate. For enantiopure applications, resolution is best performed at the carboxylic acid intermediate stage (Step 2) using chiral bases (e.g., quinine or phenylethylamine) or via enzymatic resolution of the ester [2].
-
Handling: Azepanes are secondary amines and can form carbamates with atmospheric CO₂. Store as the HCl or fumarate salt in a desiccator.
References
-
Regioselectivity in Ring Expansion: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 1.
-
Azepane Pharmacophore Review: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur. J. Med. Chem.
-
Synthetic Methodology (Patents): Methods for making oxetan-3-ylmethanamines (Analogous amine synthesis). WO2013169531A1.
-
Azepane Derivatives in Oncology: Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). Aurigene Pharmaceutical Services.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Azepan-3-yl)methanamine Oxalic Acid Salt
Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-(Azepan-3-yl)methanamine oxalic acid salt is limited. This guide provides a comprehensive, theoretical analysis of its expected spectroscopic characteristics. The predictions herein are derived from foundational spectroscopic principles and data from analogous molecular structures. This document is intended to serve as an expert guide for researchers in confirming the structure of this compound and similar molecules.
Introduction and Molecular Overview
1-(Azepan-3-yl)methanamine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with an aminomethyl group. The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in numerous pharmaceutical agents. Its conformational flexibility and three-dimensional nature make it a valuable building block in drug design. The oxalic acid salt form is common for amine-containing compounds, serving to increase crystallinity, stability, and aqueous solubility.
The formation of the salt involves a proton transfer from the acidic protons of oxalic acid to the basic nitrogen atoms of the 1-(Azepan-3-yl)methanamine molecule. Both the primary amine of the methanamine moiety and the secondary amine of the azepane ring are expected to be protonated, forming a dication which then pairs with the oxalate dianion. This ionic interaction is the primary determinant of many of the compound's physical properties and has a profound influence on its spectroscopic signature, particularly in infrared spectroscopy.
This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing the causal logic behind the expected spectral features.
Caption: Predicted ionic structure of the compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Azepan-3-yl)methanamine oxalic acid salt, the spectrum will provide definitive information on the number of unique protons and carbons, their connectivity, and their chemical environment. The protonation of the nitrogen atoms will cause a significant downfield shift for adjacent protons compared to the free base.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to overlapping signals from the methylene groups in the azepane ring. A high-field instrument (≥400 MHz) is recommended for better resolution. The solvent of choice would typically be D₂O or DMSO-d₆, as the salt is polar. In D₂O, the labile N-H protons will exchange with deuterium and become invisible. In DMSO-d₆, they would be observable as broad signals.
Reasoning for Predictions:
-
H-8 (CH₂NH₃⁺): Protons on the carbon adjacent to the newly formed ammonium group will be significantly deshielded, shifting them downfield.
-
H-3 (CH): The methine proton at the point of substitution will also be shifted downfield due to the influence of both the ring ammonium and the side-chain ammonium groups.
-
H-2, H-7 (CH₂ adjacent to NH₂⁺): The methylene groups adjacent to the ring's ammonium nitrogen will be deshielded and shifted downfield relative to other methylene groups.
-
H-4, H-5, H-6 (Ring CH₂): These methylene groups are further from the electron-withdrawing nitrogen atoms and will appear more upfield. Their signals are expected to be complex and overlapping multiplets.
| Predicted ¹H NMR Data (Solvent: D₂O) | |||
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-8 (CH₂ -NH₃⁺) | ~3.1 - 3.3 | d (doublet) | 2H |
| H-2, H-7 (CH₂ -N⁺H₂-CH₂ ) | ~3.0 - 3.4 | m (multiplet) | 4H |
| H-3 (CH ) | ~2.8 - 3.1 | m (multiplet) | 1H |
| H-4, H-5, H-6 (Ring CH₂ ) | ~1.5 - 2.0 | m (multiplet) | 6H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of the oxalate anion will introduce a signal in the far downfield region.
Reasoning for Predictions:
-
Oxalate (COO⁻)₂: Carboxylate carbons are highly deshielded and appear significantly downfield.
-
C-2, C-7: Carbons directly bonded to the positively charged nitrogen in the ring are deshielded and shifted downfield.
-
C-8: The carbon of the aminomethyl group is also deshielded by the adjacent ammonium group.
-
C-3: The substituted carbon atom will be shifted downfield compared to the unsubstituted methylene carbons.
-
C-4, C-5, C-6: The remaining aliphatic carbons will appear in the typical upfield region for alkanes.
| Predicted ¹³C NMR Data (Solvent: D₂O) | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Oxalate (C OO⁻)₂ | ~165 - 175 |
| C-2, C-7 | ~50 - 55 |
| C-8 (CH₂-NH₃⁺) | ~40 - 45 |
| C-3 | ~35 - 40 |
| C-4, C-6 | ~25 - 30 |
| C-5 | ~22 - 27 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(Azepan-3-yl)methanamine oxalic acid salt in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width covering 0-200 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.[1]
Sources
Biological Activity of Azepane-Containing Compounds: A Technical Guide
Here is an in-depth technical guide on the biological activity of azepane-containing compounds.
Executive Summary: The Azepane Scaffold in Medicinal Chemistry
The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle—represents a "privileged scaffold" in modern drug discovery.[1] Unlike its six-membered counterpart (piperidine), the azepane ring possesses unique conformational flexibility, existing predominantly in twist-chair or twist-boat conformations. This flexibility allows azepane-containing ligands to adopt induced-fit geometries within protein binding pockets, often accessing hydrophobic sub-domains that are sterically restricted to rigid rings.
This guide analyzes the pharmacological utility of the azepane core, focusing on its role in kinase inhibition, G-protein coupled receptor (GPCR) modulation, and metabolic regulation. It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols for evaluating these compounds.
Structural Pharmacology & Mechanisms of Action
Kinase Inhibition: The Balanol Paradigm
The fungal metabolite (-)-Balanol is the archetypal azepane-based kinase inhibitor. It exhibits potent inhibitory activity against Serine/Threonine kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA), with
-
Mechanism: Balanol acts as an ATP-competitive inhibitor.[3][4][5][6][7]
-
Role of Azepane: The hexahydroazepine ring mimics the ribose moiety of ATP. The conformational adaptability of the 7-membered ring allows the attached benzophenone and hydroxy-benzamido groups to orient precisely into the adenine-binding pocket and the phosphate-binding region, respectively.
-
Critical Interactions:
-
N-1 Amide: Forms hydrogen bonds with the hinge region of the kinase.
-
Azepane Hydroxyls: Mimic the ribose hydroxyls, engaging in H-bonding with conserved aspartate residues.
-
GPCR Modulation: Histamine and CNS Targets
In GPCR ligands, the azepane ring often serves as a flexible linker or a bulk-tolerance element.
-
Azelastine (Histamine H1 Antagonist): The azepane ring is N-methylated and substituted at the C-4 position. The ring's volume prevents the receptor from shifting to its active conformation (inverse agonism).
-
CNS Agents: Azepane derivatives have shown high affinity for the Dopamine Transporter (DAT) and Sigma-1 receptors. The 7-membered ring provides a distinct lipophilic profile compared to piperidines, often improving blood-brain barrier (BBB) permeability.
Metabolic Regulation: Sulfonylureas
-
Tolazamide: A sulfonylurea used for Type 2 Diabetes. Here, the azepane ring acts as a hydrophobic tail that binds to the SUR1 subunit of the
channel. The steric bulk of the 7-membered ring (compared to the propyl or butyl chains of other sulfonylureas) influences the dissociation rate, thereby modulating the duration of insulin secretion.
Structure-Activity Relationships (SAR)[8]
The biological activity of azepane derivatives is governed heavily by substitution patterns.
Visualization: Azepane SAR Map
The following diagram illustrates the critical substitution points on the azepane scaffold for maximizing biological activity.
Caption: SAR map highlighting key functionalization vectors on the azepane scaffold. N-1 controls solubility and primary binding; C-3/C-4 govern stereochemical selectivity.
Quantitative Activity Data
The table below summarizes the potency of key azepane-containing compounds against their primary targets.
| Compound | Therapeutic Class | Primary Target | Activity Metric ( | Reference |
| (-)-Balanol | Kinase Inhibitor | PKC ( | [1] | |
| Azelastine | Antihistamine | H1 Receptor | [2] | |
| Tolazamide | Antidiabetic | SUR1 ( | [3] | |
| SQ 29,852 | ACE Inhibitor | Angiotensin Conv.[8][9] Enzyme | [4] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
Objective: To determine the
Principle: This assay measures the ability of the azepane compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Recombinant PKC isozyme (e.g., PKC
). -
Fluorescent Tracer (e.g., Staurosporine-Red).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 0.01% Triton X-100, 1 mM DTT. -
Black 384-well low-volume microplates.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve azepane derivatives in 100% DMSO to a stock concentration of 10 mM.
-
Prepare a 10-point serial dilution (1:3) in DMSO.
-
Transfer 100 nL of compound solution to the 384-well plate using an acoustic dispenser (e.g., Echo).
-
-
Enzyme Addition:
-
Dilute PKC enzyme in Assay Buffer to 2x the final concentration (typically 2-5 nM).
-
Dispense 5
L of enzyme solution into each well. -
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
-
-
Tracer Addition:
-
Dilute Fluorescent Tracer in Assay Buffer to 2x final concentration (typically 10-20 nM, near its
). -
Dispense 5
L of tracer solution into each well. -
Final well volume: 10
L. Final DMSO concentration: 1%.
-
-
Readout:
-
Incubate for 60 minutes at RT in the dark.
-
Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex/Em specific to tracer).
-
-
Data Analysis:
-
Calculate mP (milli-Polarization) values.
-
Fit data to a 4-parameter logistic equation:
-
Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine)
within 3-fold of historical mean.
-
Visualization: Assay Logic Flow
Caption: Workflow for High-Throughput Screening (HTS) of azepane kinase inhibitors using Fluorescence Polarization.
Future Perspectives: Macrocycles and PROTACs
The azepane ring is increasingly utilized as a "turn-inducing" element in macrocyclic drugs. Its ability to introduce a specific constraint (the "azepane twist") makes it valuable for stapling peptides or creating macrocyclic kinase inhibitors that overcome resistance mutations. Furthermore, azepane-based linkers are being explored in PROTACs (Proteolysis Targeting Chimeras) to optimize the spatial orientation between the E3 ligase and the target protein.
References
-
Koide, K., et al. (1995). "Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol." Chemistry & Biology, 2(9), 601-608.[2] Link
-
Tasaka, K. (1986). "Antiallergic drugs."[10] Drugs of Today, 22, 101-133.
-
Gribble, F. M., & Reimann, F. (2003). "Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions." Journal of Diabetes and its Complications, 17(2), 11-15. Link
-
Krapcho, J., et al. (1988). "Angiotensin-converting enzyme inhibitors.[11] Mercaptan, carboxyalkyl, and phosphinic acid inhibitors incorporating 4-substituted prolines." Journal of Medicinal Chemistry, 31(6), 1148–1160. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Balanol - Wikipedia [en.wikipedia.org]
- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. balanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 9. Azepane - Wikipedia [en.wikipedia.org]
- 10. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
1-(Azepan-3-yl)methanamine: Structural Pharmacophore & Mechanistic Applications
[1]
Executive Summary & Structural Philosophy
In the landscape of modern medicinal chemistry, 1-(Azepan-3-yl)methanamine (CAS: 124932-43-0) is not a standalone therapeutic agent but a privileged high-value scaffold . Unlike the ubiquitous six-membered piperidine or five-membered pyrrolidine rings, the seven-membered azepane ring introduces unique conformational entropy and lipophilicity profiles that are critical for fine-tuning drug-target interactions.
This guide analyzes the "mechanism of action" of this moiety not as a drug, but as a functional engine within Active Pharmaceutical Ingredients (APIs), specifically in Kinase Inhibition (EGFR) and GPCR Ligand Design .
The Core Mechanistic Advantage: The "7-Membered Twist"
The primary mechanism of this scaffold lies in its ability to escape the "flatland" of traditional aromatic drug design.
-
Conformational Dynamics: The azepane ring adopts flexible twist-chair and twist-boat conformations. When a methanamine group is attached at the C3 position, it creates a vector that projects substituents into unique regions of a protein binding pocket—often solvent-exposed channels—that are inaccessible to rigid piperidine analogs.
-
Solubility Modulation: The secondary amine of the ring and the primary amine of the side chain provide tunable pKa values (typically ~9.5 and ~10.5), enhancing aqueous solubility and lysosomal trapping, which improves pharmacokinetic (PK) volume of distribution.
Mechanistic Case Study: Mutant-Selective EGFR Inhibition
The most authoritative application of the 1-(Azepan-3-yl)methanamine scaffold is found in the development of third-generation EGFR inhibitors (e.g., analogs of Nazartinib/EGF816 ).
Mechanism of Binding (The "Warhead" Delivery System)
In covalent inhibitors targeting the T790M mutation in Non-Small Cell Lung Cancer (NSCLC), the azepane moiety functions as a critical linker and positioning unit.
-
The Anchor: The core pharmacophore (often a pyrimidine or quinazoline) binds to the ATP-binding hinge region of EGFR.
-
The Vector (Azepane): The 1-(Azepan-3-yl)methanamine unit is attached to the core. Its 7-membered flexibility allows the attached acrylamide "warhead" to reach the specific Cysteine 797 (Cys797) residue.
-
The Lock: The geometry of the azepane ring ensures that the reactive group is positioned at the precise angle for a Michael addition reaction with Cys797, permanently silencing the receptor.
Visualization: EGFR Signaling & Inhibition Pathway
The following diagram illustrates the downstream signaling of EGFR and the precise intervention point of azepane-based inhibitors.
Figure 1: Mechanism of Action for Azepane-based EGFR Inhibitors.[1] The scaffold facilitates precise covalent bonding to Cys797, halting the RAS/RAF/MEK proliferation cascade.
Experimental Protocols: Synthesis & Evaluation
To utilize 1-(Azepan-3-yl)methanamine effectively, one must first synthesize the scaffold with high enantiomeric purity and then validate its binding efficacy.
Protocol A: Synthesis via Ring-Closing Metathesis (RCM)
This protocol yields the unsaturated precursor, which is then reduced to the final scaffold.[2] This method allows for the introduction of chirality.
Reagents: Allylamine, 5-bromo-1-pentene, Grubbs Catalyst (2nd Gen), LiAlH4.
-
Alkylation: React allylamine with 4-pentenyl bromide (in presence of K2CO3, MeCN, 60°C) to form the diene precursor N-allylpent-4-en-1-amine.
-
Protection: Protect the secondary amine with a Boc group (Boc2O, DCM).
-
Cyclization (RCM):
-
Dissolve diene (0.01 M) in degassed DCM.
-
Add Grubbs II catalyst (5 mol%).
-
Reflux for 12 hours under Argon.
-
Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).
-
-
Functionalization: The resulting dehydropiperidine/azepine ring is hydroborated (BH3·THF) and oxidized (H2O2/NaOH) to install the alcohol, converted to azide, and reduced to the amine.
-
Alternative Direct Route: Use a pre-functionalized chiral amino-alkene precursor to close the ring directly at the C3 position.
-
Protocol B: Functional Validation (Kinase IC50 Assay)
Once the scaffold is incorporated into a test compound, its efficacy is validated using a FRET-based kinase assay (e.g., LanthaScreen).
Materials:
Step-by-Step Workflow:
-
Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (50 nM) + Test Compound in 384-well plates.
-
Reaction: Incubate for 60 minutes at Room Temperature (protect from light).
-
Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Self-Validation Logic:
Quantitative Data: Scaffold Comparison
The following table highlights why a researcher would choose the azepane scaffold over standard piperidine analogs in drug design.
| Feature | Piperidine Scaffold (6-Ring) | Azepane Scaffold (7-Ring) | Impact on Drug Design |
| Ring Conformation | Chair (Rigid) | Twist-Chair / Twist-Boat (Flexible) | Azepane adapts to "induced fit" binding pockets.[3] |
| Lipophilicity (cLogP) | ~0.8 (Base) | ~1.3 (Base) | Azepane increases membrane permeability (CNS penetration). |
| Vector Angle | Equatorial/Axial (Defined) | Variable/Fluxional | Allows sampling of novel chemical space in SBDD. |
| Metabolic Stability | High | Moderate | Azepane may require blocking groups (e.g., Fluorine) to prevent oxidation. |
Workflow Visualization: From Scaffold to Lead
This workflow describes the iterative cycle of using 1-(Azepan-3-yl)methanamine in Fragment-Based Drug Discovery (FBDD).
Figure 2: Optimization cycle for incorporating the azepane scaffold into a bioactive lead compound.
References
-
Aurigene Pharmaceutical Services. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[2] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.Link[3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 63922847: Azepane derivatives.[5]Link[3]
-
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[6]Link[3]
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solubility and stability of 1-(Azepan-3-yl)methanamine oxalate
An In-depth Technical Guide to the Solubility and Stability of 1-(Azepan-3-yl)methanamine Oxalate
Foreword: Charting the Course for a New Chemical Entity
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic is one of rigorous scientific scrutiny. The physicochemical properties of the active pharmaceutical ingredient (API) form the bedrock upon which formulation development, manufacturing processes, and ultimately, clinical success are built. Among the most critical of these are solubility and stability.
This guide is designed for researchers, scientists, and drug development professionals tasked with the comprehensive characterization of 1-(Azepan-3-yl)methanamine oxalate. As this molecule is not widely documented in existing literature, this document serves not as a summary of existing data, but as a strategic roadmap. It outlines the fundamental principles, experimental designs, and analytical strategies required to thoroughly characterize its solubility and stability profile. As a Senior Application Scientist, my objective is to blend established regulatory principles with practical, field-proven insights, explaining not just what to do, but why each step is critical for building a robust and defensible data package for this promising NCE.
Physicochemical Characterization: The Molecular Blueprint
Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. This allows for the intelligent design of subsequent experiments.
1.1 Molecular Structure and Properties
1-(Azepan-3-yl)methanamine is a primary amine featuring a saturated seven-membered azepane ring. The presence of two basic nitrogen atoms—a primary amine and a tertiary amine within the ring—is the most salient feature. To improve its handling, crystallinity, and aqueous solubility, it is formulated as an oxalate salt.[1]
-
Free Base: 1-(Azepan-3-yl)methanamine
-
Salt Form: 1-(Azepan-3-yl)methanamine Oxalate
-
Molecular Formula (Free Base): C₇H₁₆N₂
-
Molecular Weight (Free Base): 128.22 g/mol
-
Molecular Formula (Oxalate): C₉H₁₈N₂O₄
-
Molecular Weight (Oxalate): 218.25 g/mol
The formation of an ammonium salt with an acid is a common strategy to enhance the water solubility and thermal stability of amine-containing pharmaceuticals.[2]
1.2 Estimated Key Physicochemical Parameters
In the absence of experimental data, computational models provide valuable initial estimates.
| Property | Estimated Value | Significance in Drug Development |
| pKa₁ (Primary Amine) | ~10.0 - 10.8 | Governs the ionization state and thus solubility in the physiological pH range. |
| pKa₂ (Tertiary Amine) | ~9.5 - 11.0 | Most simple alkyl amines have pKa's in this range, influencing buffering capacity and solubility.[2] |
| LogP (Free Base) | ~0.5 - 1.5 | Indicates the lipophilicity of the molecule, affecting its permeability and potential for membrane interaction. |
The presence of two basic centers with similar pKa values suggests that the molecule's solubility will be highly dependent on pH, particularly in the range of 2 to 11.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability. A thorough understanding of how 1-(Azepan-3-yl)methanamine oxalate behaves in various aqueous and organic media is paramount.
2.1 The Rationale for Solubility Studies
The primary goal is to determine the equilibrium solubility (or thermodynamic solubility) under various conditions. This data informs:
-
Feasibility of an oral dosage form: Low aqueous solubility can be a major hurdle.
-
Selection of formulation strategies: For example, if solubility is poor, techniques like particle size reduction or the use of solubilizing excipients may be necessary.
-
Development of intravenous formulations: The choice of a suitable vehicle depends on the drug's solubility.
2.2 Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is the gold standard for determining thermodynamic solubility.
Objective: To determine the solubility of 1-(Azepan-3-yl)methanamine oxalate in various pharmaceutically relevant solvents and at different pH values.
Methodology:
-
Preparation of Solvents: Prepare a panel of solvents including:
-
Purified Water (e.g., Milli-Q®)
-
pH Buffers: 0.1 M HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Phosphate Buffer (pH 7.4)
-
Common Co-solvents: Ethanol, Propylene Glycol, PEG 400.
-
-
Sample Preparation: Add an excess amount of 1-(Azepan-3-yl)methanamine oxalate to individual vials containing a fixed volume (e.g., 2 mL) of each solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 4.0). Calculate the original concentration in the supernatant to determine the solubility.
2.3 Presentation of Solubility Data
Results should be tabulated clearly.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M HCl | 1.2 | 25 | > 100 (Freely Soluble) |
| Acetate Buffer | 4.5 | 25 | 85 (Soluble) |
| Phosphate Buffer | 6.8 | 25 | 25 (Sparingly Soluble) |
| Phosphate Buffer | 7.4 | 25 | 15 (Slightly Soluble) |
| Purified Water | ~6-7 | 25 | 35 (Soluble) |
| Ethanol | N/A | 25 | 5 (Very Slightly Soluble) |
| Propylene Glycol | N/A | 25 | 40 (Soluble) |
(Note: The data above is hypothetical and for illustrative purposes.)
Stability Assessment and Forced Degradation
Understanding the chemical stability of an API is a non-negotiable aspect of drug development. Forced degradation (or stress testing) is an essential tool used to understand degradation pathways and to develop stability-indicating analytical methods.[3][4] The goal is to induce a small amount of degradation (typically 5-10%) to identify likely degradation products without driving the reaction to secondary or tertiary degradants.[5]
3.1 The Logic of Forced Degradation
The workflow for a forced degradation study is a systematic process of applying stress and analyzing the outcome.
Caption: Workflow for Forced Degradation Studies.
3.2 Experimental Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of 1-(Azepan-3-yl)methanamine oxalate and to generate degradation products for the validation of a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Heat the sample at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Heat the sample at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the sample at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid State: Place a thin layer of the solid API in a vial and heat at 80°C.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose both the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
-
Analysis: All samples, including a non-stressed control, should be analyzed using the developed stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent drug and any degradants.[5]
3.3 Potential Degradation Pathways
For an amine oxalate salt, potential degradation pathways include:
-
Oxidation: The primary and tertiary amine functionalities are susceptible to oxidation, potentially forming N-oxides or other related products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and heat could potentially promote ring-opening of the azepane moiety, though this is less likely under typical stress conditions.
-
Decarboxylation of Oxalate: While oxalic acid itself can be decarboxylated at high temperatures, this is less of a concern for the salt form under pharmaceutical storage conditions.
The Analytical Workhorse: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[6] It must be able to separate the API from its degradation products and any process-related impurities.[7]
4.1 Overall Characterization Workflow
The development of the analytical method is central to the entire characterization process.
Caption: Overall API Characterization Workflow.
4.2 Protocol: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a robust, gradient reversed-phase HPLC method for the quantification of 1-(Azepan-3-yl)methanamine oxalate and the separation of its degradation products.
Methodology:
-
Column Selection: Start with a workhorse column, such as a C18 (ODS) column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating small polar molecules like the target analyte when using a highly aqueous mobile phase.[6]
-
Mobile Phase Selection:
-
Aqueous (A): Since the analyte is basic, a buffer is required to control its ionization state and ensure good peak shape. A phosphate or formate buffer at a pH between 2.5 and 3.5 is a good starting point. This low pH ensures both amine groups are protonated, leading to consistent retention.
-
Organic (B): Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative.
-
-
Detection Wavelength: Analyze a dilute solution of the API using a PDA detector to find the wavelength of maximum absorbance (λ-max). If the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) may be necessary.
-
Gradient Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent peak and any impurities generated during the forced degradation study.
-
Analyze the stressed samples. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the closest eluting degradant peak.
-
Systematically adjust the gradient slope, initial/final %B, and gradient time to optimize the separation.
-
-
Method Optimization: Fine-tune other parameters to improve peak shape, resolution, and run time.
-
Column Temperature: Typically 30-40°C to ensure reproducibility.
-
Flow Rate: 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
-
Injection Volume: Adjust based on analyte concentration and sensitivity requirements.
-
4.3 Example Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B in 15 min, then to 95% B in 2 min, hold for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
Conclusion and Forward Look
The characterization of 1-(Azepan-3-yl)methanamine oxalate requires a systematic and scientifically rigorous approach. This guide provides the strategic framework and detailed protocols necessary to build a comprehensive understanding of its solubility and stability—two pillars of successful drug development. By following these principles, researchers can generate the high-quality data needed to de-risk their NCE, inform formulation strategies, and satisfy regulatory expectations. The insights gained from these foundational studies will be invaluable as this molecule progresses through the development pipeline, ensuring that decisions are guided by a robust understanding of its fundamental chemical nature.
References
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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- 7. irjpms.com [irjpms.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Azepane Scaffold in Medicinal Chemistry
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its departure from the flat, two-dimensional world of many aromatic building blocks provides access to a rich, three-dimensional chemical space that is increasingly sought after in drug discovery.[1][2] The inherent conformational flexibility of the azepane ring, combined with its numerous sites for substitution, allows for the meticulous tailoring of physicochemical and pharmacokinetic properties.[3][4] This guide offers a comprehensive exploration of the azepane core, delving into its unique conformational landscape, prevalent synthetic strategies, and diverse therapeutic applications. We will examine the causality behind key experimental choices, provide detailed protocols for synthesis and biological evaluation, and present quantitative data to offer a field-proven perspective for researchers, scientists, and drug development professionals.
The Azepane Advantage: Conformational Flexibility and 3D Chemical Space
Unlike the more rigid and commonly used five- and six-membered rings (pyrrolidine and piperidine), the seven-membered azepane ring possesses significant conformational flexibility.[4] This property is not a liability but a distinct advantage, as it allows molecules to adopt optimal conformations for binding to complex biological targets.[4][5] The primary low-energy conformations are typically the chair, boat, and twist-boat forms, with the equilibrium between them being highly sensitive to the substitution pattern on the ring.[4]
This dynamic behavior is critical for biological activity. The ability to introduce substituents that bias the ring towards a specific, bioactive conformation is a powerful strategy in rational drug design.[5] By exploring this conformational landscape, medicinal chemists can escape "flatland" and design novel molecules with improved properties such as solubility, metabolic stability, and target selectivity, ultimately enhancing the three-dimensionality of compound libraries.[1][2]
Caption: Conformational equilibrium of the azepane ring.
Constructing the Core: Key Synthetic Strategies
The synthesis of a seven-membered ring like azepane presents unique challenges due to less favorable thermodynamics and kinetics compared to smaller rings, with competing intermolecular reactions like polymerization being a common pitfall.[6] However, several robust strategies have been developed to efficiently construct this valuable scaffold.
Ring-Expansion Reactions: A Classic Approach
Expanding a pre-existing smaller ring, such as a six-membered piperidine or cyclohexane, is a cornerstone of azepane synthesis.
-
Beckmann Rearrangement: This is a widely used and powerful method involving the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane.[6][7] The choice of acidic catalyst and reaction conditions is crucial for controlling the outcome.[6]
-
Schmidt Reaction: This reaction provides an alternative route, using hydrazoic acid to convert a cyclohexanone directly into a lactam, bypassing the need for an oxime intermediate.[7]
Caption: General workflow for azepane synthesis via Beckmann rearrangement.
Ring-Closing Reactions
The intramolecular cyclization of a suitably functionalized linear precursor is another major synthetic route. Common methods include reductive amination and ring-closing metathesis (RCM).[6] The success of these reactions often depends on favoring the intramolecular cyclization over intermolecular polymerization. This can be achieved by using high-dilution conditions or by designing substrates with conformational constraints that bring the reactive ends into proximity.[6]
Modern Photochemical Strategies
Recent innovations have provided powerful new ways to access complex azepanes. One notable strategy is the photochemical dearomative ring expansion of simple nitroarenes.[1][2] This method uses blue light to convert the nitro group into a singlet nitrene, which mediates the transformation of a six-membered aromatic ring into a seven-membered azepine system.[1][2] A subsequent hydrogenation step yields the saturated azepane, providing access to polysubstituted derivatives in just two steps from readily available starting materials.[1][2]
Experimental Protocol: Beckmann Rearrangement for Caprolactam Synthesis
This protocol describes a representative procedure for the synthesis of the caprolactam intermediate, a direct precursor to the azepane ring.
Materials:
-
Cyclohexanone oxime
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Substrate Addition: Slowly add cyclohexanone oxime to the cooled acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Causality Note: This exothermic reaction must be cooled to prevent side reactions and ensure controlled rearrangement.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This neutralizes the strong acid in a controlled manner.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with diethyl ether. Self-Validation: Check the pH of the aqueous layer after each extraction to ensure complete neutralization.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude caprolactam.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure caprolactam, which can then be reduced to azepane.
Applications in Drug Discovery and Development
The azepane scaffold's unique properties have led to its incorporation into a wide range of therapeutic agents.[8] More than 20 azepane-based drugs have been approved by the FDA for various diseases.[8]
Bioisosteric Replacement
A key application of the azepane scaffold is as a bioisostere for the piperidine ring.[1][2] Replacing a piperidine with an azepane can significantly alter a compound's three-dimensional shape, potentially improving its fit within a target's binding pocket and enhancing potency or selectivity. This "scaffold hopping" can also be used to escape existing patent landscapes and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: The logic of using azepane as a bioisostere for piperidine.
Therapeutic Areas of Impact
The versatility of the azepane scaffold is demonstrated by its broad pharmacological activities.[3][8][9]
Central Nervous System (CNS) Disorders: The ability of azepane derivatives to cross the blood-brain barrier makes them particularly valuable for CNS targets.[10] An N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters (NET and DAT) and the σ-1 receptor, suggesting potential for treating neuropsychiatric disorders.[7][11]
Anticancer Activity: Azepane derivatives have shown promise in oncology.[3] Some compounds target the PI3K/Akt pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.[3] Others have been shown to inhibit protein tyrosine phosphatases like PTPN1 and PTPN2, which are negative regulators of immune signaling, thereby enhancing anti-tumor immunity.[3]
Caption: Modulation of the PI3K/Akt signaling pathway by azepane inhibitors.
Anti-Alzheimer's Disease: In the context of neurodegenerative diseases, azepane derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1).[3] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[3]
Quantitative Biological Activity Data
The following tables summarize representative quantitative data for azepane-containing compounds across different therapeutic areas, illustrating their potential.
Table 1: Anticancer Activity of Azepane Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g| A549 (Lung Carcinoma) | 45.16 |
Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [3]
| Compound | Target | IC50/Ki (nM) |
|---|---|---|
| FAH65 | BACE1 | Lead Compound |
| Dihydro-1H-cyclopenta[b]quinoline 6h | Acetylcholinesterase (AChE) | IC50 = 3.65 |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol details a standard method for assessing the cytotoxic effects of novel azepane compounds on cancer cell lines.[3]
Objective: To determine the concentration of an azepane derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the azepane compound in cell culture medium. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. Self-Validation: Visually confirm the formation of purple formazan crystals in the control wells under a microscope.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The azepane scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a distinct advantage for interacting with complex biological targets, a feature that is increasingly critical for the development of next-generation therapeutics.[3] The continued development of novel and efficient synthetic routes, including innovative photochemical methods, is expanding the accessibility of diverse and highly functionalized azepane derivatives.[1][2]
Future research will undoubtedly focus on further exploring the vast chemical space surrounding the azepane core. A deeper understanding of structure-activity and structure-property relationships will be crucial for translating the clear potential of these compounds into clinically successful drugs.[3] The azepane scaffold is not merely an alternative to more common heterocycles but a promising starting point for the discovery of novel therapeutics to address a wide range of devastating diseases.[8]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]
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Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
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Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
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Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
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Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Predictive Physicochemical Profiling of Amino Alcohols: From In Silico Design to Experimental Validation
Topic: Predicted Physicochemical Properties of Amino Alcohol Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Amino Alcohol Pharmacophore
Amino alcohols (specifically
For the drug developer, this scaffold presents a unique physicochemical paradox:
-
High Polarity: The presence of both hydroxyl (-OH) and amine (-NH
/-NHR) groups suggests high water solubility. -
High Permeability: Many amino alcohol drugs exhibit unexpectedly high membrane permeability and blood-brain barrier (BBB) penetration.
The resolution of this paradox lies in Intramolecular Hydrogen Bonding (IMHB) . This guide details the mechanistic underpinnings of these properties, provides a validated computational workflow for their prediction, and outlines the experimental protocols required for verification.
Physicochemical Fundamentals
The "Chameleon Effect" (IMHB)
The defining characteristic of amino alcohols is their ability to switch conformations based on the environment—a phenomenon often termed the "Chameleon Effect."
-
In Lipophilic Environments (Cell Membrane): The molecule adopts a "closed" conformation where the amine proton donates to the hydroxyl oxygen (or vice versa), forming a 5- or 6-membered pseudo-ring. This "hides" the polar hydrogens from the lipid environment, effectively increasing lipophilicity (LogP) and permeability.
-
In Hydrophilic Environments (Blood/Cytosol): The molecule adopts an "open" conformation, engaging in intermolecular hydrogen bonding with water, which supports solubility.
Ionization (pKa) Modulation
The basicity of the amine nitrogen is heavily influenced by the adjacent hydroxyl group via two competing effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the
-bond framework, destabilizing the protonated ammonium cation. This generally lowers the pKa (makes the amine less basic) compared to a non-substituted alkyl amine.-
Example: Propylamine (pKa
10.7) vs. 2-Aminoethanol (pKa 9.5).
-
-
IMHB Stabilization: In specific steric arrangements, the hydroxyl group can hydrogen bond to the protonated ammonium hydrogen, stabilizing the cation and potentially raising the pKa .
Lipophilicity (LogP vs. LogD)
For ionizable compounds like amino alcohols, the partition coefficient (LogP) refers only to the neutral species. However, at physiological pH (7.4), the amine is often partially ionized. Therefore, the Distribution Coefficient (LogD
Computational Prediction Framework
To accurately predict these properties, simple fragment-based methods often fail because they cannot account for the dynamic IMHB. A Quantum Mechanical (QM) approach is recommended.
Recommended Workflow (DFT Protocol)
Objective: Calculate the free energy difference between open and closed conformers to predict IMHB strength and its impact on LogP.
-
Conformational Search: Generate conformers using a force field (e.g., MMFF94) to identify local minima.
-
Geometry Optimization (Gas Phase):
-
Solvation Model: Re-optimize in implicit solvent models (PCM or SMD) for Water (
) and Octanol ( ). -
Calculation:
-
Calculate
for both conformers. -
Use the Boltzmann-weighted average of the dipole moments to correct empirical LogP predictions.
-
Workflow Visualization
Case Study: Propranolol
Propranolol serves as the archetypal amino alcohol drug. Below is a comparison of predicted values (using the consensus of ALOGPS/ACD) versus gold-standard experimental data.
Table 1: Physicochemical Profile of Propranolol
| Property | Predicted Value (Consensus) | Experimental Value | Notes |
| pKa (Amine) | 9.1 - 9.6 | 9.53 | Basic amine, predominantly ionized at pH 7.4. |
| LogP (Oct/Wat) | 2.9 - 3.1 | 3.48 | High lipophilicity drives BBB penetration. |
| LogD (pH 7.4) | 1.2 - 1.5 | 1.18 | Effective lipophilicity is lower due to ionization. |
| Solubility | ~50 mg/L | 61.7 mg/L | Moderate solubility aids oral bioavailability. |
Data Sources: PubChem [1], DrugBank [2], ResearchGate [3].
Analysis: The experimental LogP (3.48) is higher than many fragment-based predictions (often ~3.0). This discrepancy is frequently attributed to the IMHB "shielding" effect in the octanol phase, which simple additive models may underestimate.
Experimental Validation Protocols
Trustworthiness in data comes from rigorous validation. The following protocols are industry standards for verifying computational predictions.
Protocol A: Potentiometric pKa Determination
Principle: Precise measurement of pH change upon addition of titrant to a solution of the analyte.
Materials:
-
Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).
-
0.1 M HCl and 0.1 M KOH (standardized).
-
Ionic Strength Adjuster (0.15 M KCl).
-
Inert Atmosphere (Argon/Nitrogen purge to exclude CO
).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-5 mg of the amino alcohol in 20 mL of degassed 0.15 M KCl water.
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation of the amine.
-
Titration: Titrate with 0.1 M KOH in small increments (0.5 - 1.0
L) until pH reaches ~12.0. -
Data Analysis: Plot pH vs. Volume. Use the Bjerrum plot method or Gran's plot to identify the inflection point.
-
Self-Validation: The first derivative (
) peak indicates the equivalence point. For amino alcohols, ensure no carbonate error by checking the background titration.
-
Protocol B: Shake-Flask LogP Determination
Principle: Direct measurement of concentration distribution between immiscible n-octanol and water phases.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Dissolution: Dissolve the compound in the pre-saturated n-octanol phase (for lipophilic compounds).
-
Equilibration: Mix the octanol-compound solution with pre-saturated water (1:1 volume ratio) in a glass vial.
-
Agitation: Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Calculation:
[4] -
Self-Validation: Mass balance check. The sum of the mass in both phases must equal the initial mass within 95-105%.
-
Strategic Application in Drug Design
Understanding these properties allows for rational design choices:
-
Prodrug Strategy: If an amino alcohol drug is too polar (low LogP) to cross the BBB, transiently masking the hydroxyl group as an ester prevents IMHB, altering the LogP and potentially improving passive diffusion, after which the ester is cleaved by esterases.
-
Bioisosterism: Replacing the hydroxyl group with a fluorine atom. Fluorine is an H-bond acceptor but not a donor. This removes the "donor" capability for IMHB, often lowering LogP slightly but improving metabolic stability against glucuronidation.
Decision Logic for Optimization
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from [Link]
-
DrugBank Online. (2025). Propranolol: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
-
Settimo, L., Bellman, K., & Knegtel, R. M. (2014).[5] Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 31(4), 1082–1095. Retrieved from [Link]
-
Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space. MedChemComm, 2(7), 669-674. Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).
Sources
Methodological & Application
Investigating Novel Azepane-Based Compounds in Neuroscience: Application Notes and Protocols for 1-(Azepan-3-yl)methanamine and its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The specific compound, 1-(Azepan-3-yl)methanamine, represents a novel chemical entity with limited publicly available data regarding its precise biological targets and applications in neuroscience. However, its core structure, the azepane ring, is a highly privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Azepane derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and neuroprotective effects.[2][3][4]
This guide, therefore, utilizes a well-characterized, representative bicyclic azepane analog—a potent dual inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT)—to provide a comprehensive roadmap for investigating a novel compound like 1-(Azepan-3-yl)methanamine.[5] The following application notes and protocols are designed to serve as a robust framework for the initial characterization and validation of such compounds in a neuroscience research setting.
Part 1: Initial Target Screening and In Vitro Characterization
Application Note: Unveiling the Molecular Targets
The first critical step in characterizing a novel CNS-active compound is to identify its primary molecular targets. The azepane scaffold is known to interact with a variety of receptors and transporters.[3][6] Given the structural motifs present in 1-(Azepan-3-yl)methanamine, a primary screening panel should focus on monoamine transporters (DAT, NET, SERT) and sigma receptors, which are common targets for this class of compounds.[5] The initial goal is to determine the compound's binding affinity (Kᵢ) through competitive radioligand binding assays, followed by functional assays to measure its potency (IC₅₀) in a cellular context.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)
This protocol outlines the procedure to determine the binding affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters using membranes prepared from cells expressing the recombinant human transporters.
Objective: To calculate the inhibition constant (Kᵢ) of the test compound.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Assay Buffers: Specific buffers for each transporter (e.g., Tris-HCl based buffers with appropriate salts).
-
Non-specific Binding Ligands:
-
For hDAT: 10 µM GBR 12909
-
For hNET: 1 µM Desipramine
-
For hSERT: 1 µM Fluoxetine
-
-
Test Compound: 1-(Azepan-3-yl)methanamine or analog, dissolved in DMSO to create a 10 mM stock solution.
-
96-well microplates, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in the appropriate assay buffer, typically ranging from 10 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and the corresponding non-specific binding ligand.
-
Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific CPM from the total CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
This protocol measures the functional ability of the test compound to inhibit the reuptake of neurotransmitters into synaptosomes prepared from rodent brain tissue.
Objective: To determine the functional inhibitory potency (IC₅₀) of the test compound.
Materials:
-
Synaptosomes: Freshly prepared from specific rodent brain regions (e.g., striatum for DAT, prefrontal cortex for NET, hippocampus for SERT).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.
-
Selective Inhibitors (for controls): GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Test compound stock solution and dilutions.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from dissected brain tissue using differential centrifugation. Resuspend the final P2 pellet in uptake buffer.
-
Assay Plate Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with various concentrations of the test compound or a control inhibitor for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the 4°C values from the 37°C values.
-
Normalize the data as a percentage of the control (vehicle-treated) uptake.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical In Vitro Profile
The data below represents a potential profile for a promising azepane-based dual NET/DAT inhibitor, which could serve as a benchmark for evaluating 1-(Azepan-3-yl)methanamine.
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| hNET | 60 ± 7 | 85 ± 10 |
| hDAT | 230 ± 12 | 290 ± 25 |
| hSERT | 250 ± 32 | > 1000 |
| Sigma-1R | 110 ± 15 | Not Determined |
| Data modeled after a published N-benzylated bicyclic azepane.[5] |
Part 2: In Vivo Target Engagement and Pharmacodynamics
Application Note: Confirming Brain Activity
After establishing a compelling in vitro profile, it is crucial to verify that the compound can cross the blood-brain barrier and engage its target in the living brain. In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following drug administration. For a NET/DAT inhibitor, an increase in extracellular dopamine and norepinephrine in areas like the prefrontal cortex or striatum would provide strong evidence of target engagement.
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
Objective: To measure extracellular levels of dopamine and norepinephrine in the prefrontal cortex following systemic administration of the test compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), and a liquid swivel.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.
-
Test compound formulated for systemic administration (e.g., i.p. or s.c.).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Habituation & Baseline Collection: Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the animal to habituate for at least 2 hours. Begin collecting baseline dialysate samples every 20 minutes into vials containing an antioxidant.
-
Drug Administration: After collecting at least three stable baseline samples, administer the test compound or vehicle systemically.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine and norepinephrine.
-
Data Analysis:
-
Calculate the average concentration of each neurotransmitter in the three baseline samples.
-
Express the post-dose concentrations as a percentage of the baseline average.
-
Plot the mean percent baseline vs. time for both the vehicle and drug-treated groups. Analyze the data using a two-way ANOVA with repeated measures.
-
Visualization: Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
Part 3: Behavioral Pharmacology Assessment
Application Note: Linking Mechanism to Behavior
A compound that increases dopamine and norepinephrine levels in the brain, like a dual NET/DAT inhibitor, has strong therapeutic potential for disorders such as depression and ADHD.[7] The Forced Swim Test (FST) is a widely used preclinical screening tool to assess antidepressant-like activity. In this test, an increase in active behaviors (swimming, climbing) and a decrease in immobility time after drug administration are interpreted as a positive antidepressant-like effect.
Visualization: Synaptic Mechanism of a NET/DAT Inhibitor
Caption: Inhibition of DAT/NET increases synaptic neurotransmitter levels.
Protocol 4: Forced Swim Test (FST) in Rats
Objective: To evaluate the antidepressant-like effects of the test compound.
Materials:
-
Adult male rats.
-
Cylindrical swim tanks (e.g., 45 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Video recording equipment and analysis software (or a trained observer).
-
Test compound formulated for systemic administration.
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This induces a baseline level of immobility for the test day. Remove the rat, dry it thoroughly, and return it to its home cage.
-
Drug Administration (Day 2): 24 hours after the pre-swim, administer the test compound or vehicle to different groups of rats. The administration time before the test depends on the compound's pharmacokinetics (e.g., 30-60 minutes for i.p. injection).
-
Test Session (Day 2): Place the rats individually into the swim tank for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The duration of the following behaviors is measured:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the tank.
-
Climbing: The rat makes active upward-directed movements with its forepaws against the tank wall.
-
-
Data Analysis:
-
Calculate the total time spent in each behavioral state for each animal.
-
Compare the duration of immobility between the vehicle-treated group and the drug-treated groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion and Future Directions
This guide provides a foundational workflow to characterize a novel azepane-based compound, such as 1-(Azepan-3-yl)methanamine, for its potential in neuroscience research. By systematically progressing from in vitro target identification to in vivo target engagement and behavioral assessment, researchers can build a comprehensive data package.
If a compound like 1-(Azepan-3-yl)methanamine demonstrates a promising profile as a NET/DAT inhibitor, future research could explore:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[5]
-
Alternative Behavioral Models: Assessing efficacy in models of ADHD (e.g., the five-choice serial reaction time task) or cognitive enhancement.
-
Safety and Tolerability: Conducting preliminary toxicology and off-target screening to identify potential liabilities.
-
Mechanism of Action: Investigating downstream signaling effects and receptor occupancy to further elucidate its neuropharmacological profile.[7]
The versatility of the azepane scaffold suggests that even if a NET/DAT profile is not observed, this systematic approach can be adapted to explore other potential mechanisms, such as activity at dopamine receptors, sigma receptors, or as an enzyme inhibitor for targets like γ-secretase, which are relevant to Alzheimer's disease.[8][9][10][11]
References
-
Zha, Z., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Journal Name, if available]. Available from: [Link]
-
Fallacara, A. L., et al. (2018). Recent Advances on the Synthesis of Azepane-Based Compounds. [Journal Name, if available]. Available from: [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available from: [Link]
-
Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available from: [Link]
-
Broad, L. M., et al. (2016). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 7(11), 1032-1037. Available from: [Link]
-
Leurs, U. F., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3077-3087. Available from: [Link]
-
Bursavich, M. G., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 103-107. Available from: [Link]
-
Petrone, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Journal Name, if available]. Available from: [Link]
-
Sirtl, F., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1087-1097. Available from: [Link]
-
Kumar, R., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2307-2342. Available from: [Link]
-
Gant, T. G. (2019). Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use. ACS Medicinal Chemistry Letters, 10(8), 1171-1172. Available from: [Link]
-
Kraxner, J., et al. (2000). Azepino- and diazepinoindoles: synthesis and dopamine receptor binding profiles. Archiv der Pharmazie, 333(9), 287-292. Available from: [Link]
-
ResearchGate. Commercially available drugs contain azepine derivatives. [Collection of articles]. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [jopir.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azepino- and diazepinoindoles: synthesis and dopamine receptor binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocols for structure elucidation of amino alcohols
Integrated Protocols for Stereochemical Assignment and Conformational Analysis
Abstract
Amino alcohols serve as critical pharmacophores in beta-blockers, sphingolipids, and chiral auxiliaries. However, their structural elucidation is complicated by high conformational flexibility, intramolecular hydrogen bonding (
Introduction: The Stereochemical Challenge
In solution, 1,2- and 1,3-amino alcohols exist in rapid equilibrium between multiple gauche and anti conformers. Standard 1D NMR (
To achieve definitive elucidation, we must perturb the system to lock its conformation or create anisotropy. This guide details three standard-of-care protocols:
-
Mass Spectrometry Derivatization: For connectivity and regiochemistry.
-
Mosher’s Method (NMR): For absolute stereochemistry.[1][2][3][4][5]
-
Cyclic Derivatization (Oxazolidinones): For relative stereochemistry (
vs ).
General Workflow
The following decision tree outlines the logical flow from crude isolation to final stereochemical assignment.
Figure 1: Integrated workflow for the structural elucidation of amino alcohols, prioritizing direct crystallography where possible and derivatization for oils.
Protocol 1: Mass Spectrometry & Regiochemistry
Objective: Distinguish between 1,2- and 1,3-isomers and stabilize volatile samples.
Challenge: Free amino alcohols often undergo thermal degradation in GC inlets or produce weak molecular ions (
Silylation Protocol (TMS Derivatization)
Silylation caps both
-
Reagent Preparation: Mix BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.
-
Reaction: Dissolve 1 mg of sample in 100 µL dry pyridine. Add 100 µL BSTFA/TMCS.
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split 1:50).
Fragmentation Logic: The Alpha-Cleavage Rule
In Electron Impact (EI) MS, amino alcohols undergo characteristic
-
Nitrogen Rule: The fragment containing the nitrogen atom will generally be the base peak (most abundant) because Nitrogen stabilizes the positive charge better than Oxygen.
-
Diagnostic Ions:
-
1,2-Amino Alcohol: Cleavage of the C1-C2 bond produces two distinct fragments.
-
Logic: If the parent mass is
, look for fragments.
-
| Fragment Type | Mechanism | Diagnostic Value |
| Amine Fragment | Low Intensity | |
| Imine Ion | High Intensity (Base Peak) | |
| Oxonium Ion | Medium Intensity |
Validation: If the spectrum is dominated by a peak at
Protocol 2: Absolute Stereochemistry (Mosher's Method)
Objective: Determine the absolute configuration (
The "Bis-Mosher" Protocol
For amino alcohols, it is often most effective to derivatize both the amine and the alcohol to prevent rotamer complications.
Reagents:
-
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride [ ] -
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride [ ] -
Dry Pyridine,
.
Experimental Steps:
-
Aliquot: Prepare two vials, each containing 5 mg of the unknown amino alcohol.
-
Reaction A (S-Ester): To Vial 1, add 0.5 mL dry pyridine and 15 µL
. (Note: yields the ). -
Reaction B (R-Ester): To Vial 2, add 0.5 mL dry pyridine and 15 µL
. -
Workup: Stir for 4 hours. Quench with water, extract into ether, wash with 1M HCl (to remove pyridine), dry over
. -
NMR: Acquire
NMR for both crude products in .
Data Analysis ( )
Calculate the difference in chemical shift for protons surrounding the chiral center:
-
Interpretation: Assign signs (
or ) to the values. -
Model: Arrange the protons in the idealized conformation where the MTPA ester
group, the carbonyl, and the carbinol proton are coplanar (syn-periplanar). -
Result: Protons on the side of the phenyl group in the
-ester will be shielded (upfield, smaller ), resulting in a positive .
Figure 2: Mosher's Model visualization. Protons with positive
Protocol 3: Relative Stereochemistry (Oxazolidinones)
Objective: Determine
Experimental Steps:
-
Dissolve 10 mg amino alcohol in 1 mL dry
. -
Add 1.2 eq Carbonyl Diimidazole (CDI) and 0.1 eq DMAP.
-
Stir at RT for 2 hours.
-
Purify via silica plug (EtOAc/Hexane).
-
NMR Experiment: Run 1D NOESY or 2D NOESY.
Interpretation:
-
Cis-Oxazolidinone (from Syn-Amino Alcohol): Strong NOE between
and (ring protons). . -
Trans-Oxazolidinone (from Anti-Amino Alcohol): Weak or no NOE between
and . .
Protocol 4: Salt Screening for X-Ray Crystallography
Objective: Convert oily amino alcohols into crystalline salts suitable for single-crystal X-ray diffraction (SC-XRD).
The "Matrix" Approach: Amino alcohols are basic. Screen a variety of counter-ions to induce crystallization.
| Acid Counter-ion | Solvent System | Success Rate | Notes |
| Hydrochloric Acid | EtOH / Et2O | High | Often hygroscopic. |
| L-Tartaric Acid | MeOH / Acetone | Medium | Resolving agent. Can separate enantiomers. |
| Picric Acid | Ethanol | High | Forms well-defined needles (Caution: Explosive when dry). |
| Fumaric Acid | iPrOH / Water | Medium | Good for H-bond networks. |
Procedure:
-
Dissolve 10 mg of oil in minimal MeOH.
-
Add 1.05 eq of acid solution.
-
Vapor Diffusion: Place the open vial inside a larger jar containing a less polar solvent (e.g., Hexane or Ether). Seal the outer jar.
-
Allow to stand undisturbed for 3-7 days. The antisolvent will diffuse in, slowly precipitating the salt.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols. [Link][1][2][3][5]
-
Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Alcohols and Amines (Alpha Cleavage). [Link]
-
Kang, S. H., & Lee, S. B. (2006). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines. (Context on Oxazolidinone NMR analysis). [Link]
-
Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. (Principles of Vapor Diffusion). [Link]
Sources
- 1. matilda.science [matilda.science]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
use of 1-(Azepan-3-yl)methanamine as a protein kinase B (PKB) inhibitor
This Application Note provides a comprehensive technical guide on the utilization of 1-(Azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane) in the development and evaluation of Protein Kinase B (PKB/Akt) inhibitors .[1]
Executive Summary: 1-(Azepan-3-yl)methanamine is not a standalone nanomolar inhibitor but a privileged pharmacophore scaffold .[1][2] It serves as the critical structural core for a class of ATP-competitive Akt inhibitors derived from the natural product (-)-balanol .[1] While balanol itself is a potent PKC/PKA inhibitor, replacing its hexahydroazepine core with specific azepane stereoisomers (specifically the 3,4-substituted systems) allows for the generation of highly selective Akt inhibitors (IC50 < 5 nM).[1]
This guide details the chemical derivatization , mechanistic basis , and biological validation protocols required to utilize this scaffold effectively in kinase drug discovery.[1]
Part 1: Scientific Foundation & Mechanism[1][2]
The Role of the Scaffold
The 1-(Azepan-3-yl)methanamine moiety mimics the adenine/ribose binding region of ATP.[1] In high-potency inhibitors (e.g., Compound 4 from J. Med.[1] Chem. 2004), this amine is coupled to a lipophilic "hinge-binding" motif (often a substituted benzoyl group).[1]
-
Azepane Ring: Occupies the ribose binding pocket and interacts with conserved acidic residues (e.g., Glu/Asp) via the ring nitrogen.[1]
-
Primary Amine (Methanamine): Serves as the vector for amide coupling to the hinge-binding pharmacophore.[1]
Mechanism of Action (ATP-Competitive Inhibition)
Inhibitors derived from this scaffold function by competing directly with ATP for the catalytic cleft of the Akt kinase domain.[1]
-
Binding Site: The ATP-binding pocket located between the N-lobe and C-lobe of the kinase.[1]
-
Key Interactions:
Caption: Schematic of the PI3K/Akt signaling cascade illustrating the competitive blockade of Akt phosphorylation activity by Azepane-based inhibitors.[1]
Part 2: Chemical Derivatization Protocol
Objective: To convert the inactive/low-potency 1-(Azepan-3-yl)methanamine scaffold into a potent Akt inhibitor via amide coupling.[1]
Reagents:
-
Scaffold: 1-(Azepan-3-yl)methanamine (or N-Boc protected precursor).[1][2]
-
Partner Acid: 4-(2-fluoro-6-hydroxy-3-methoxybenzoyl)benzoic acid (or similar hinge-binder).[1][2]
-
Coupling Agents: HATU or EDC/HOBt.
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF or DCM.
Procedure:
-
Preparation: Dissolve 1.0 eq of the Carboxylic Acid Partner in dry DMF.
-
Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature (RT) to activate the acid.
-
Coupling: Add 1.0 eq of 1-(Azepan-3-yl)methanamine .
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide product.[1]
-
Deprotection (if required): If the azepane nitrogen was Boc-protected, treat with 4M HCl in Dioxane or TFA/DCM (1:[1]1) for 1 hour to reveal the secondary amine (critical for binding).[1]
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 3: In Vitro Kinase Assay Protocol
Objective: Determine the IC50 of the synthesized azepane derivative against recombinant Akt1/2/3 isoforms.
Methodology: FRET-based Assay (e.g., Z'-LYTE™ or LanthaScreen™).[1]
Materials:
-
Recombinant Human Akt1, Akt2, and Akt3 (active).[1]
-
FRET Peptide Substrate (e.g., Ser/Thr 6 peptide).[1]
-
ATP (at Km apparent, typically 10–50 µM).[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point dose-response curve of the Azepane inhibitor in 100% DMSO (starting at 10 µM, 3-fold serial dilutions).
-
Enzyme Mix: Dilute Akt enzyme in Assay Buffer to 2x the final concentration (approx. 0.5–2 ng/µL depending on specific activity).
-
Incubation: Add 2.5 µL of Compound and 5 µL of Enzyme Mix to a 384-well plate. Incubate for 15 mins at RT to allow inhibitor binding.[1]
-
Reaction Start: Add 2.5 µL of Substrate/ATP mix.
-
Reaction: Incubate for 60 minutes at RT.
-
Termination: Add Development Reagent (protease) which cleaves non-phosphorylated peptide.[1]
-
Read: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.
Part 4: Cellular Validation Protocol (Western Blot)
Objective: Confirm target engagement in cells by monitoring the phosphorylation status of Akt (S473/T308) and downstream substrate GSK3β.[1]
Cell Lines:
Protocol:
-
Seeding: Plate cells at 0.5 × 10^6 cells/well in 6-well plates. Allow to adhere overnight.
-
Starvation (Optional but recommended): Serum-starve cells (0.1% FBS) for 4 hours to reduce background noise, or treat in full serum to test potency against high growth signaling.
-
Treatment: Treat cells with the Azepane inhibitor (e.g., 0.1, 1.0, 10 µM) for 2 hours .[1] Include a DMSO control and a positive control (e.g., MK-2206 or Capivasertib).[1]
-
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors (active against PP2A).[1]
-
Western Blotting:
-
Validation Criteria: A successful inhibitor will show a dose-dependent decrease in pAkt(S473) and pGSK3β signals without affecting Total Akt levels.[1]
Data Presentation Template:
| Compound ID | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Cellular EC50 (pAkt S473) | Selectivity (vs PKA) |
| Azepane-Ref-1 | 4.0 | 12.5 | 85 nM | >100-fold |
| Scaffold Only | >10,000 | >10,000 | N.A.[1][2] | N.A.[1][3] |
Part 5: Troubleshooting & Critical Factors
-
Stereochemistry: The biological activity of azepane derivatives is highly sensitive to the stereochemistry at the 3- and 4-positions.[1] Ensure you are using the correct enantiomer (often the (3R,4R) or (3R,4S) configuration depending on the specific series).[1] Racemic scaffolds will show reduced potency.[1]
-
Cell Permeability: The free amine (scaffold) is polar.[1] The amide derivatives are generally cell-permeable, but if cellular potency is low compared to enzymatic IC50, consider checking PAMPA permeability.[1]
-
Selectivity: While optimized azepanes are selective for Akt, the scaffold is derived from Balanol (a PKA inhibitor).[1] Always counter-screen against PKA (Protein Kinase A) to ensure the modification has successfully shifted selectivity toward Akt.[1]
References
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Source: Journal of Medicinal Chemistry (2004).[1] Context: Primary reference describing the design of Akt inhibitors using the azepane scaffold to replace the unstable ester linkage of balanol.[1] URL:[Link][1][2]
-
Akt Inhibitors in Cancer Treatment: The Long Journey from Drug Discovery to Clinical Use. Source: International Journal of Oncology (2019).[1] Context: Review of Akt inhibitor classes, including azepane derivatives and their evolution into clinical candidates.[1] URL:[Link]
-
The Selectivity of Protein Kinase Inhibitors: A Further Update. Source: Biochemical Journal (2007).[1] Context: Authoritative guide on kinase inhibitor specificity and recommended probe compounds. URL:[Link]
Sources
Mastering the Synthesis of Azepanes: A Detailed Guide to Ring Formation Techniques
Introduction: The Azepane Scaffold - A Privileged Motif in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a crucial structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent three-dimensional character, arising from the conformational flexibility of the seven-membered ring, allows for a more comprehensive exploration of chemical space compared to its smaller five- and six-membered counterparts, such as pyrrolidines and piperidines.[2][3] This unique topographical feature often translates into enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the azepane core is of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive guide provides a detailed overview of key techniques for azepane ring formation, offering in-depth technical insights and field-proven protocols. We will delve into the mechanistic underpinnings of each method, explaining the rationale behind experimental choices to empower researchers to not only replicate but also adapt these procedures for their specific synthetic challenges.
Strategic Approaches to Azepane Synthesis
The construction of the azepane ring can be broadly categorized into several strategic approaches, each with its own set of advantages and limitations. This guide will focus on the following key strategies:
-
Ring-Expansion Reactions: Building upon smaller, more readily available cyclic precursors.
-
Intramolecular Cyclization Reactions: Forming the seven-membered ring from a linear precursor.
-
Modern Catalytic and Photochemical Methods: Leveraging cutting-edge technologies for novel synthetic pathways.
I. Ring-Expansion Reactions: From Six to Seven
Ring-expansion strategies offer an elegant approach to azepane synthesis by leveraging the relative ease of forming five- or six-membered rings and subsequently expanding them.
A. The Beckmann Rearrangement: A Classic Transformed
The Beckmann rearrangement is a venerable yet powerful method for the synthesis of lactams, which are direct precursors to azepanes via reduction.[4] The reaction involves the acid-catalyzed rearrangement of a ketoxime to an N-substituted amide.[5] For azepane synthesis, this typically involves the rearrangement of a cyclohexanone oxime derivative.
Causality Behind Experimental Choices:
The choice of acid catalyst is critical. Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used to protonate the oxime hydroxyl group, transforming it into a good leaving group (water).[5][6] The migration of the alkyl group anti-periplanar to the leaving group is a concerted process, making the stereochemistry of the starting oxime crucial for regioselectivity in unsymmetrical systems.[6] The use of milder reagents like cyanuric chloride with a co-catalyst such as zinc chloride can also facilitate the rearrangement under less harsh conditions.[7]
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime [7]
This protocol describes the general procedure for the rearrangement of a cyclohexanone oxime to a caprolactam, a key intermediate for many azepane-based structures.
Materials:
-
Cyclohexanone oxime (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
1N Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloro[2][8][9]triazine in N,N-dimethylformamide (DMF). Stir the solution at room temperature until a white solid forms.
-
Add a solution of the ketoxime (10.0 mmol) in DMF (15 ml) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).
-
Upon completion, add water (20 ml) to the reaction mixture.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a saturated solution of Na₂CO₃ (15 ml), 1N HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactam.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: Comparison of Beckmann Rearrangement Conditions
| Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| H₂SO₄/PPA | Neat or high boiling solvent | >130°C | Moderate to Good | [6] |
| TsCl | Pyridine | 0°C to rt | Good | [6] |
| PCl₅ | Ether | 0°C to rt | Good | [6] |
| Cyanuric Chloride/ZnCl₂ | DMF | Room Temp. | Moderate to Good | [7] |
B. The Schmidt Reaction: A Versatile Ring Expansion
The Schmidt reaction provides another powerful tool for ring expansion, converting cyclic ketones directly into lactams using hydrazoic acid (HN₃) in the presence of a strong acid.[10] The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.[11]
Causality Behind Experimental Choices:
The highly acidic conditions are necessary to activate the ketone towards nucleophilic attack by the relatively weak nucleophile, hydrazoic acid.[12] Hydrazoic acid is highly toxic and explosive, so it is almost always generated in situ from sodium azide and a strong acid like sulfuric acid.[13] The choice of the migrating group in unsymmetrical ketones is determined by a combination of electronic and steric factors, with the group better able to stabilize a positive charge generally migrating preferentially.
Experimental Protocol: Intramolecular Schmidt Reaction of an Azido Ketone [14]
This protocol illustrates the intramolecular variant of the Schmidt reaction, which can be a safer alternative to using hydrazoic acid directly.
Materials:
-
Azido ketone (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the azido ketone in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude lactam.
-
Purify the product by column chromatography.
II. Intramolecular Cyclization Reactions: Forging the Ring from a Linear Chain
Intramolecular cyclization represents the most common and versatile approach to azepane synthesis, involving the formation of the seven-membered ring from an appropriately functionalized linear precursor.
A. Ring-Closing Metathesis (RCM): A Nobel-Prize Winning Strategy
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including azepanes.[15] This powerful reaction utilizes ruthenium-based catalysts to facilitate the intramolecular coupling of two terminal alkenes, forming a cyclic alkene and releasing ethylene gas as the only byproduct.[16] Subsequent reduction of the double bond yields the saturated azepane ring.
Causality Behind Experimental Choices:
The choice of the Grubbs catalyst (first, second, or third generation) is crucial and depends on the substrate's steric and electronic properties.[16] The reaction is typically run at high dilution (0.01-0.001 M) to favor the intramolecular RCM over competing intermolecular oligomerization. The solvent choice, often a non-polar solvent like dichloromethane or toluene, is also important for catalyst stability and activity.
Experimental Protocol: RCM for Azepane Synthesis [15]
This protocol provides a general procedure for the synthesis of a trihydroxyazepane derivative using RCM.
Materials:
-
N-allylated amino-diene precursor (1.0 equiv)
-
Grubbs' First Generation Catalyst (or other suitable Ru catalyst)
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed DCM or toluene to a concentration of 0.005 M in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon).
-
Add the Grubbs' catalyst (typically 5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the unsaturated azepane derivative.
-
The resulting cycloalkene can be reduced to the corresponding azepane by standard hydrogenation procedures (e.g., H₂, Pd/C).
Diagram: Ring-Closing Metathesis for Azepane Synthesis
Caption: Workflow for azepane synthesis via RCM.
B. Intramolecular Reductive Amination: A Direct and Efficient Route
Intramolecular reductive amination is a highly efficient one-pot method for the synthesis of cyclic amines, including azepanes.[17][18] This reaction involves the formation of a cyclic imine or iminium ion from a linear amino-ketone or amino-aldehyde, which is then reduced in situ to the corresponding azepane.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group. The reaction is typically carried out in a slightly acidic medium to facilitate imine formation. Asymmetric versions of this reaction have been developed using chiral catalysts, such as iridium complexes with chiral phosphine ligands, to produce enantioenriched azepanes.[19]
Experimental Protocol: Intramolecular Asymmetric Reductive Amination [19]
This protocol outlines a method for the enantioselective synthesis of dibenz[c,e]azepines.
Materials:
-
Amino-ketone precursor (1.0 equiv)
-
[Ir(COD)Cl]₂ (catalyst precursor)
-
Chiral phosphine ligand (e.g., (S)-SegPhos)
-
Iodine (additive)
-
Anhydrous solvent (e.g., THF)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with the amino-ketone substrate, [Ir(COD)Cl]₂, the chiral ligand, and iodine.
-
Add anhydrous solvent to the vial.
-
Transfer the vial to an autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 60 atm).
-
Stir the reaction at the desired temperature for the specified time (e.g., 48 hours).
-
After cooling and carefully venting the autoclave, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to obtain the enantioenriched azepane.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ | DCE, rt | Mild, selective for imines/iminium ions | Can be slow, stoichiometric |
| NaBH₃CN | MeOH, pH 5-6 | Mild, tolerant of many functional groups | Toxic cyanide byproduct |
| H₂/Catalyst (Pd, Pt, Rh) | Various solvents, pressure | Catalytic, clean | Requires specialized equipment, can reduce other functional groups |
C. Dieckmann Condensation: Building the Azepane Precursor
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[20][21] While it doesn't directly form the azepane ring, it is a crucial method for synthesizing cyclic ketones that are precursors to azepanes, for example, via a subsequent Beckmann rearrangement or other transformations. For azepane synthesis, a pimelic acid derivative with a nitrogen in the backbone is used.
Causality Behind Experimental choices:
A strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of one of the ester groups to form an enolate.[20] The reaction is typically performed in an aprotic solvent like THF or toluene to prevent protonation of the enolate. The formation of five- and six-membered rings is generally favored, but seven-membered rings can also be formed, albeit sometimes in lower yields.[22]
Experimental Protocol: Aza-Dieckmann Condensation [23]
This protocol outlines a general procedure for the synthesis of an azepane-2,4-dione precursor.
Materials:
-
N-substituted diester precursor (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (or other suitable base)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred solution of the diester in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude β-keto ester by column chromatography.
Diagram: Dieckmann Condensation Mechanism
Caption: Simplified mechanism of the Dieckmann condensation.
III. Modern Catalytic and Photochemical Methods: The New Frontier
Recent advances in catalysis and photochemistry have opened up new avenues for azepane synthesis, often providing access to complex structures that are difficult to obtain through traditional methods.
A. Photochemical Dearomative Ring Expansion of Nitroarenes
A groundbreaking recent development is the photochemical dearomative ring expansion of nitroarenes to form azepanes.[2][3] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion of the aromatic core to a seven-membered ring system.[24] A subsequent hydrogenation step affords the saturated azepane.
Causality Behind Experimental Choices:
This method's elegance lies in its ability to directly convert readily available nitroarenes into complex azepanes.[25] The use of blue light irradiation is crucial for the selective excitation of the nitroarene.[2] The reaction is typically carried out in the presence of a phosphite, which facilitates the deoxygenation of the nitro group to the nitrene. The subsequent hydrogenation is often performed using a combination of catalysts like PtO₂ and Pd/C to ensure complete saturation of the seven-membered ring.[2]
Experimental Protocol: Photochemical Ring Expansion and Hydrogenation [2]
Part 1: Photochemical Ring Expansion
Materials:
-
Substituted nitroarene (1.0 equiv)
-
Diethylamine (Et₂NH) (8.0 equiv)
-
Triisopropyl phosphite (P(Oi-Pr)₃) (20.0 equiv)
-
Isopropyl alcohol (i-PrOH)
-
Blue LEDs (λ = 427 nm)
Procedure:
-
In a suitable reaction vessel, dissolve the nitroarene in isopropyl alcohol.
-
Add diethylamine and triisopropyl phosphite to the solution.
-
Irradiate the mixture with blue LEDs at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude 3H-azepine derivative by column chromatography.
Part 2: Hydrogenation to Azepane
Materials:
-
3H-azepine derivative from Part 1
-
Platinum(IV) oxide (PtO₂) (10 mol%)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3H-azepine derivative in methanol.
-
Add PtO₂ and Pd/C to the solution.
-
Place the reaction vessel in a hydrogenation apparatus and pressurize with hydrogen gas (e.g., 50 bar).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate to obtain the crude azepane.
-
Purify by column chromatography if necessary.
B. Aza-Prins Cyclization: A Powerful C-C and C-N Bond Forming Reaction
The aza-Prins cyclization is a powerful reaction for the synthesis of nitrogen-containing heterocycles, including tetrahydroazepines (unsaturated azepanes).[9][26] This reaction involves the condensation of an amine and an aldehyde to form an iminium ion, which is then attacked by a tethered alkene or alkyne to form the cyclic product.
Causality Behind Experimental Choices:
The reaction is typically catalyzed by a Lewis acid, such as an iron(III) salt (e.g., FeBr₃), which activates the aldehyde for condensation with the amine and facilitates the cyclization.[8] The use of a silyl-substituted alkene in a silyl-aza-Prins cyclization allows for a subsequent Peterson-type elimination to form an endocyclic double bond in a single step.[9]
Experimental Protocol: Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis [9][27]
Materials:
-
1-Amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Iron(III) bromide (FeBr₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the amine in dry DCM (0.1 M) at 0 °C, add the aldehyde and the FeBr₃ catalyst.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the tetrahydroazepine.
IV. C-H Activation Strategies
Direct C-H functionalization represents a highly atom-economical and efficient approach to the synthesis of complex molecules. In the context of azepane synthesis, intramolecular C-H amination has emerged as a powerful tool.
Causality Behind Experimental Choices:
These reactions often employ transition metal catalysts, such as rhodium or palladium, to facilitate the insertion of a nitrene or other nitrogen-containing species into a C-H bond. The directing group strategy is often employed to achieve high regioselectivity.
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization/Amidation [28]
This protocol describes a cascade reaction for the synthesis of azepinone derivatives.
Materials:
-
Aminobiaryl substrate (1.0 equiv)
-
Diazomalonate (1.2 equiv)
-
Rh₂(OAc)₄ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic acid (2.5 mol%)
-
Ethanol
Procedure:
-
To a reaction tube, add the aminobiaryl substrate, diazomalonate, Rh₂(OAc)₄, AgSbF₆, and acetic acid.
-
Add ethanol as the solvent.
-
Heat the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the azepinone derivative.
Conclusion
The synthesis of the azepane ring system is a vibrant and evolving field of research. While classical methods such as the Beckmann rearrangement and Dieckmann condensation remain valuable tools in the synthetic chemist's arsenal, modern catalytic and photochemical methods are providing unprecedented access to novel and complex azepane architectures. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. This guide has provided a detailed overview of several key techniques, complete with protocols and insights into the underlying chemical principles, to aid researchers in their endeavors to synthesize this important class of molecules.
References
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]
-
Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]
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idUS. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
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Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PubMed. [Link]
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ResearchGate. (n.d.). Development of a photochemical strategy to convert nitroarenes into saturated azepane. [Link]
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Organic Chemistry Portal. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
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University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
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Yang, T., Guo, X., Yin, Q., & Zhang, X. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2489–2494. [Link]
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Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]
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Yang, T., Guo, X., Yin, Q., & Zhang, X. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]
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ResearchGate. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
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Dhavale, D. D., & Sharma, T. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 5(15), 2471-2476. [Link]
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ACS Catalysis. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. [Link]
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PMC. (2018). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]
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ResearchGate. (n.d.). C−H Activation strategy for the synthesis of azepines from amides and... [Link]
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ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. [Link]
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ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]
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ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]
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Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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RSC Publishing. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
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ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
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Perlego. (n.d.). Schmidt Reaction | Overview & Research Examples. [Link]
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Dieckmann Reaction. (n.d.). [Link]
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Wikipedia. (n.d.). Schmidt reaction. [Link]
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Der Pharma Chemica. (n.d.). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. [Link]
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ResearchGate. (n.d.). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. [Link]
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CHIMIA. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
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J&K Scientific LLC. (2021). Schmidt Reaction. [Link]
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ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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Scribd. (n.d.). Beckmann Rearrangement Guide. [Link]
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ResearchGate. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]
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J. Org. Chem. (2001). Synthesis of Catenane Structures via Ring-Closing Metathesis. [Link]
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PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Azepane Ring Cyclization Reactions
Welcome to the technical support center for azepane ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of the azepane core, a privileged scaffold in medicinal chemistry. The synthesis of seven-membered rings is notoriously challenging due to unfavorable entropic factors and slow cyclization kinetics, which can lead to low yields and side product formation.[1][2][3] This guide provides a structured, question-and-answer approach to overcoming these synthetic hurdles.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting any challenging reaction. The following diagram outlines a systematic approach to diagnosing and solving problems in azepane synthesis.
Caption: A general workflow for troubleshooting azepane cyclization reactions.
Problem 1: Low to No Product Yield
Q: My intramolecular cyclization is giving very low yields or no desired azepane product. What are the most common causes and how can I address them?
A: This is the most frequent challenge in medium-ring synthesis. The primary culprits are competing intermolecular reactions (like dimerization and polymerization) and reaction conditions that are not optimized for the specific substrate.[1][4]
Causality & Explanation: The formation of a seven-membered ring requires the two reactive ends of a linear precursor to come into close proximity. Kinetically, it is often more favorable for one molecule's reactive end to find the reactive end of another molecule, leading to intermolecular side products.[1][5] This is especially true at higher concentrations. Furthermore, the specific reaction type (e.g., Reductive Amination, RCM, Buchwald-Hartwig) has its own unique sensitivities to catalyst, solvent, and temperature.
Troubleshooting & Optimization Steps:
-
Implement High Dilution Conditions: This is the most critical factor for favoring intramolecular cyclization. By significantly lowering the concentration, you reduce the probability of intermolecular collisions.
-
Principle: The rate of the intramolecular reaction is dependent on the concentration of the substrate, while the rate of the intermolecular reaction is dependent on the square of the concentration. At very low concentrations, the first-order intramolecular pathway dominates.[4][5]
-
Protocol:
-
Set up your reaction vessel with the bulk of the anhydrous solvent and any non-substrate reagents (e.g., catalyst, base).
-
Dissolve your linear precursor in a significant volume of anhydrous solvent to create a very dilute solution (e.g., 0.001 M to 0.01 M).
-
Using a syringe pump, add the substrate solution to the reaction vessel over a long period (e.g., 8-24 hours).[4][6][7] This maintains a pseudo-high dilution environment where the instantaneous concentration of the substrate is extremely low.
-
-
-
Optimize Reaction Temperature: Temperature can be a double-edged sword.
-
Higher temperatures can provide the activation energy needed for the desired cyclization but may also accelerate decomposition or side reactions like elimination.[1]
-
Lower temperatures can sometimes favor the desired intramolecular pathway by slowing down competing reactions.[1]
-
Action: Screen a range of temperatures (e.g., from 0 °C to the reflux temperature of the solvent) to find the optimal balance for your specific system.
-
-
Screen Solvents and Catalysts: The reaction environment is crucial.
-
Solvents: The solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization.[1] For photochemical reactions, solvent choice can dramatically change the outcome.[1][8] Common solvents for cyclizations include toluene, dioxane, THF, and DMF. A solvent screen is highly recommended.
-
Catalysts: For metal-catalyzed reactions, the choice of metal, ligand, or specific precatalyst is paramount. For instance, in silyl-aza-Prins cyclizations, InCl₃ can selectively produce azepanes, whereas TMSOTf may yield different heterocyclic products.[1][9][10] It is often necessary to screen a variety of catalysts to identify the most efficient one for a particular substrate.[11]
-
Problem 2: Significant Dimer or Polymer Formation
Q: My reaction is producing a high molecular weight smear on TLC/LCMS, and I've isolated dimers/oligomers instead of the azepane. How do I favor the monomeric cyclization?
A: This is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. The solution lies in manipulating the reaction kinetics to favor the formation of the seven-membered ring.
Causality & Explanation: As explained in Problem 1, dimerization and polymerization are bimolecular processes. Their rates are highly dependent on the concentration of the acyclic precursor. At standard reaction concentrations (e.g., 0.1 M - 1.0 M), the probability of two different molecules reacting is high. The goal is to create conditions where a molecule is more likely to react with itself.
Caption: Kinetic competition between intramolecular cyclization and intermolecular dimerization.
Troubleshooting & Optimization Steps:
-
Employ Pseudo-High Dilution: This is the primary and most effective strategy.[4][7] Refer to the detailed protocol in Problem 1. The use of a syringe pump for slow addition is the standard and most reliable technique to minimize dimerization.[4][6]
-
Consider a Template-Assisted Approach (if applicable): In some advanced synthetic strategies, a template can be used to hold the two ends of the linear precursor in close proximity, effectively increasing the "effective molarity" and promoting cyclization. While complex, this can be a powerful method.
-
Substrate Modification: Introduce conformational constraints into the linear precursor. For example, adding bulky groups or incorporating rigid elements like double bonds can restrict the flexibility of the chain, making an intramolecular reaction more likely.[1]
Problem 3: Issues Specific to Reaction Type
Q: My Ring-Closing Metathesis (RCM) reaction is sluggish and gives byproducts. What's wrong?
A: RCM is a powerful method for azepane synthesis, but ruthenium catalysts can be sensitive.[1][12]
-
Catalyst Poisoning: Unprotected amines or other Lewis basic functional groups in your substrate can coordinate to the ruthenium center and inhibit catalysis.[1] Ensure your substrate is highly pure and consider protecting the nitrogen atom (e.g., with Boc, Cbz, or tosyl groups).
-
Alkene Isomerization: A common side reaction in RCM is the migration of the newly formed double bond.[1][13] This can be minimized by using catalysts known for lower isomerization rates (e.g., specific Grubbs or Hoveyda-Grubbs catalysts) or by adding a hydride scavenger.
-
Substrate-Catalyst Chelation: In some cases, the substrate itself can chelate to the catalyst, preventing turnover.[1][14] This may require screening different generations of Grubbs catalysts or adding a chelation inhibitor like Ti(O-iPr)₄, though the latter can sometimes cause decomposition.[1][14]
Q: My intramolecular Buchwald-Hartwig amination is failing. What should I check?
A: Buchwald-Hartwig reactions are notoriously fickle and highly dependent on the combination of ligand, base, and solvent.[15]
-
Catalyst System: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and reductive elimination steps.[16] It is almost always better to use a well-defined precatalyst rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[15][17]
-
Base Selection: The base not only neutralizes the acid produced but also participates in the catalytic cycle by deprotonating the amine.[16] Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common. The solubility and strength of the base can profoundly impact the reaction.
-
Leaving Group: The reactivity order for the aryl electrophile is generally I > OTf > Br > Cl.[17] If you are using an aryl chloride, the reaction may be very difficult due to the challenging oxidative addition step.[15] Consider converting it to a bromide or triflate if possible.
Q: My intramolecular Reductive Amination gives a complex mixture. How can I improve it?
A: Reductive amination involves the formation of an imine or iminium ion intermediate, followed by reduction.[18] Controlling this two-step, one-pot process is key.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are typically used because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
pH Control: The formation of the imine intermediate is often acid-catalyzed, but a strongly acidic medium can protonate the starting amine, rendering it non-nucleophilic. A slightly acidic pH (typically 4-6) is often optimal. Acetic acid is frequently used as a catalyst.
-
Water Scavenging: The formation of the imine is a condensation reaction that releases water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the imine intermediate, improving the overall yield.
Frequently Asked Questions (FAQs)
Q1: Why is it so much harder to make a 7-membered ring compared to a 6-membered one? A1: The difficulty arises from both thermodynamics (ring strain) and kinetics (entropic penalty). To form a ring, the two ends of a flexible chain must meet. There is a high entropic cost to restricting the chain's conformational freedom to achieve the necessary orientation for cyclization. This entropic barrier is most significant for medium-sized rings (7-12 members).[1][3]
Q2: How do I properly degas a solvent for a sensitive organometallic cyclization? A2: For air-sensitive reactions like Buchwald-Hartwig or RCM, removing dissolved oxygen is critical. The most common method is "freeze-pump-thaw."
-
Place the solvent in a sturdy flask with a sidearm and stopcock.
-
Freeze the solvent using liquid nitrogen.
-
Once fully frozen, open the stopcock to a high-vacuum line to evacuate the headspace.
-
Close the stopcock and allow the solvent to thaw completely. Trapped gases will bubble out.
-
Repeat this cycle at least three times. Finally, backfill the flask with an inert gas like argon or nitrogen.
Q3: Can protecting groups influence the success of my cyclization? A3: Absolutely. The choice of a nitrogen protecting group is critical.[1] A bulky protecting group can influence the ground-state conformation of the linear precursor, potentially favoring a conformation that is pre-organized for cyclization. Conversely, a protecting group that reduces the nucleophilicity of the nitrogen (e.g., Boc under certain conditions) might hinder the reaction.[19] Always consider the electronic and steric effects of your protecting group and its compatibility with the reaction conditions.
References
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Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Cardona, F., et al. (2021). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
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Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wikipedia. (2023). High dilution principle. [Link]
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Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research. [Link]
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Zhang, H., et al. (2023). Cyclization in Linear Step-Growth Polymerizations. Macromolecules. [Link]
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ResearchGate. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. [Link]
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ResearchGate. (2021). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. [Link]
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ResearchGate. (2019). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
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The Raj Group. (2020). Peptide Cyclization at High Concentration. [Link]
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Kiss, L., et al. (2021). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett. [Link]
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da Silva, A. F., et al. (2015). Seven-membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules. [Link]
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ResearchGate. (2008). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. [Link]
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Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
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Padmanaban, M., et al. (2022). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. [Link]
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Silvi, M., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
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ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]
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ResearchGate. (2013). Seven-Membered Ring Formation Through Grewe-Cyclization. [Link]
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ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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Slideshare. (2016). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]
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ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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Padilla-Benítez, R., et al. (2019). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Molecules. [Link]
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Semantic Scholar. (2019). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (2022). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. [Link]
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Wang, Y., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Communications. [Link]
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Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Pearson Channels. (n.d.). Buchwald-Hartwig Amination Reaction. [Link]
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Rulev, A. Y., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]
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Scribd. (n.d.). Azepines Synthesis Reactions Uses. [Link]
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American Chemical Society. (2021). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]
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Fürstner, A., et al. (2012). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Chemistry – A European Journal. [Link]
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Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Azepane Derivatives
Welcome to the technical support center for researchers engaged in the structure-activity relationship (SAR) optimization of azepane derivatives. The unique conformational flexibility of the seven-membered azepane ring offers access to a significant area of three-dimensional chemical space, yet its synthesis and optimization present distinct challenges compared to more common five- and six-membered heterocycles.[1][2] This guide is structured to address common experimental hurdles in a question-and-answer format, providing not just protocols but the underlying scientific rationale to empower your drug discovery programs.
Part 1: Foundational Concepts & Initial Strategy
This section addresses fundamental questions researchers face when initiating an SAR campaign centered on the azepane scaffold.
Q1: Why is the azepane scaffold synthetically more challenging than piperidine or pyrrolidine, and how does this impact SAR exploration?
A1: The primary challenge in synthesizing seven-membered rings like azepane lies in unfavorable thermodynamics and kinetics for ring closure.[3] Compared to the formation of five- or six-membered rings, the entropic penalty for cyclizing a longer, more flexible linear precursor is higher. This often leads to slow cyclization kinetics, allowing competitive intermolecular reactions, such as polymerization or dimerization, to dominate, resulting in low yields of the desired monomeric azepane.[3]
This synthetic difficulty directly impacts SAR exploration. The multistep nature of many azepane syntheses can make the rapid generation of a diverse analog library challenging and resource-intensive.[1] Therefore, a successful SAR strategy requires careful planning, often prioritizing synthetic routes that are convergent and tolerant of functional group diversity late in the sequence. A novel approach to streamline this process involves the photochemical dearomative ring expansion of simple nitroarenes, which can translate the substitution pattern of a six-membered benzenoid framework into a seven-membered azepane system in just two steps.[1][2]
Q2: My initial azepane hit has moderate potency but poor metabolic stability. What are the first SAR modifications to consider?
A2: When facing poor metabolic stability, the initial focus should be on identifying and blocking common sites of metabolism. For N-substituted azepanes, the carbons alpha to the nitrogen are often susceptible to oxidation.
-
Blocking Alpha-Carbon Metabolism: Introducing steric bulk or electron-withdrawing groups near the alpha-carbons can hinder enzymatic attack. For example, gem-dimethyl substitution at the C2 or C7 position can sterically shield the N-adjacent positions.
-
Nitrogen Substitution: The nature of the substituent on the azepane nitrogen is critical. If it's a small alkyl group, consider exploring larger, more robust groups or incorporating the nitrogen into a less metabolically labile functional group.
-
Bioisosteric Replacement: Consider replacing metabolically susceptible moieties with bioisosteres. For instance, if a phenyl group attached to the scaffold is being hydroxylated, introducing fluorine atoms to the ring can block this pathway. Similarly, replacing the azepane ring itself with a bioisostere like a spiro-system could be a more advanced strategy to alter metabolic properties while maintaining key binding interactions.[4][5] A study on protein kinase B (PKB) inhibitors successfully improved plasma stability by replacing a metabolically labile ester linkage with isosteric amide or ether linkers.[6][7]
Caption: Initial SAR workflow for improving metabolic stability.
Part 2: Troubleshooting Synthetic Methodologies
The synthesis of highly substituted azepane cores is a significant hurdle. This section provides troubleshooting for common synthetic problems.
Q3: My ring-closing metathesis (RCM) reaction to form an azepane precursor is giving low yields and significant dimeric byproduct. How can I optimize this?
A3: This is a classic problem in macrocyclization and medium-ring synthesis. The issue stems from the competition between the desired intramolecular RCM and intermolecular metathesis. The key is to favor the intramolecular pathway.
-
High Dilution Principle: The most critical factor is concentration. Intermolecular reactions are second-order (rate depends on [substrate]²) while intramolecular cyclization is first-order (rate depends on [substrate]). By significantly lowering the substrate concentration (typically to 0.001–0.05 M), you dramatically favor the cyclization.[3]
-
Slow Addition Technique: Instead of adding the substrate all at once, use a syringe pump to add the linear diene precursor to the solution of the Grubbs catalyst over several hours. This maintains a state of pseudo-high dilution, keeping the instantaneous concentration of the substrate very low.[3]
-
Catalyst Choice: The catalyst can be sensitive to impurities or coordinating functional groups (like unprotected amines) on your substrate.[3] Ensure your substrate is highly pure. If inhibition is suspected, consider switching to a more robust catalyst (e.g., from Grubbs I to Grubbs II or Hoveyda-Grubbs catalysts) that may have better tolerance.
-
Temperature and Solvent: While RCM is often run in DCM or toluene at room temperature or reflux, the optimal conditions can be substrate-dependent. Screening different temperatures may be necessary to find the right balance between reaction rate and catalyst stability.[3]
Caption: Troubleshooting workflow for low-yield azepane ring formation.[3]
Q4: I am attempting a Beckmann rearrangement to form an azepane-lactam, but the reaction is messy and gives regioisomeric mixtures. How can I improve selectivity?
A4: The Beckmann rearrangement of cyclohexanone oximes is a powerful method for accessing the azepane core, but its regioselectivity can be a major issue.[8] The group anti-periplanar to the oxime's hydroxyl group is the one that migrates.
-
Control of Oxime Geometry: The key to controlling regioselectivity is to control the E/Z geometry of the precursor oxime. Often, oxime formation gives a mixture of isomers. These isomers may need to be separated (e.g., by chromatography or recrystallization) before the rearrangement step.
-
Reaction Conditions: The choice of acid catalyst and reaction conditions can influence the outcome. Classical conditions (e.g., H₂SO₄, PCl₅) can be harsh. Milder, modern reagents may offer better control and functional group tolerance.
-
Substrate Control: The electronic and steric nature of the substituents on the cyclohexanone ring can influence the E/Z ratio of the oxime and the migratory aptitude of the adjacent carbons. This is an inherent aspect of your substrate that must be considered during the design phase. For complex substrates, it may be necessary to synthesize both regioisomers and test them to confirm which one provides the desired biological activity.
Part 3: Assay Development & Data Interpretation
Once you have synthesized your derivatives, robust and reliable biological data is paramount. This section addresses common pitfalls in the testing cascade.
Q5: My azepane derivatives show inconsistent activity and poor dose-response curves in my primary biochemical assay. What could be the cause?
A5: Inconsistent data, particularly at high concentrations, often points to issues with compound solubility or aggregation. Azepane derivatives, especially those decorated with lipophilic groups to enhance potency, can have poor aqueous solubility.
-
Compound Precipitation: At high concentrations, your compound may be precipitating out of the assay buffer, leading to a flattening of the dose-response curve and artificially low efficacy.[9]
-
Promiscuous Aggregation: Some compounds form aggregates in solution that non-specifically inhibit enzymes, leading to false-positive results. This can often be identified by a very steep dose-response curve and sensitivity to the inclusion of non-ionic detergents (e.g., 0.01% Triton X-100).
Troubleshooting Steps:
-
Assess Kinetic Solubility: Before screening, determine the kinetic solubility of your compounds in the final assay buffer.[9] This will define the highest reliable concentration for your dose-response experiments.
-
Visual Inspection: Visually inspect the wells of your highest concentration points for any signs of precipitation.[9]
-
Include Detergent: Run a counter-screen with a low concentration of a non-ionic detergent. A significant loss of potency in the presence of the detergent is a red flag for aggregation-based inhibition.
-
Control Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (<1%) and consistent across all wells.[9]
Protocol: Kinetic Solubility Assay
This protocol provides a quick assessment of the solubility limit of your compounds under assay conditions.[9]
-
Materials: 10 mM DMSO stock of your azepane derivative, assay buffer (e.g., PBS, pH 7.4), clear 96-well microplates, and a plate reader capable of measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Methodology:
-
Prepare a serial dilution of your compound stock in DMSO (e.g., from 10 mM to 0.01 mM).
-
In the microplate, add 2 µL of each DMSO dilution to 98 µL of assay buffer to create a final concentration series (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should match your biological assay.
-
Include buffer-only and buffer + DMSO controls.
-
Seal the plate, shake for 10 minutes, and incubate at room temperature for 1-2 hours.
-
Measure light scattering or absorbance at 650 nm. The concentration at which the signal significantly rises above the background indicates the point of precipitation and thus the kinetic solubility limit.
-
Q6: How do I interpret SAR data when small structural changes to my azepane derivative lead to a dramatic loss of activity (an "activity cliff")?
A6: An activity cliff, where a minor structural modification causes a >100-fold drop in potency, is a common feature in SAR and provides crucial information.[10][11]
-
Key Binding Interaction: The modification may have removed a critical hydrogen bond, ionic interaction, or key hydrophobic contact with the target protein. For example, changing the stereochemistry at a single chiral center can completely abolish activity if that center is responsible for correctly orienting a key functional group.
-
Conformational Constraint: The change might induce an unfavorable conformation in the flexible azepane ring, preventing it from adopting the required bioactive conformation to bind to the target.
-
Steric Clash: The new substituent, even if small, might be creating a steric clash with the protein's binding pocket.
Actionable Insights:
-
Utilize Molecular Modeling: If a crystal structure of the target protein is available, docking the active and inactive analogs can provide a structural hypothesis for the activity cliff.[6][12] This can reveal the specific interactions that were lost or the steric clashes that were introduced.
-
Protect the Key Interaction: The group responsible for the high affinity should be considered part of the "pharmacophore" and should be preserved in future designs, while modifications are explored elsewhere on the scaffold.
-
Explore the Vector: The position where the modification caused the activity cliff is a sensitive "vector" in chemical space. This indicates that the binding pocket in that region is very tightly defined.
Part 4: Quantitative SAR Data & Advanced Strategies
Systematic analysis of quantitative data is the cornerstone of successful SAR optimization.
Comparative SAR Data of Azepane Derivatives
The following tables summarize quantitative data for azepane derivatives against different biological targets, illustrating key SAR principles.
Table 1: SAR of Azepane-based Protein Kinase B (PKB-α) Inhibitors [6][7]
| Compound ID | Linker (X) | IC₅₀ (nM) for PKB-α | Key SAR Insight |
| 1 | Ester (-O-C(=O)-) | 5 | Potent but metabolically unstable in plasma. |
| 4 | Amide (-NH-C(=O)-) | 4 | Bioisosteric replacement of ester with amide retains high potency and significantly improves plasma stability. |
| 5 | Ether (-O-CH₂-) | 200 | Ether linkage is tolerated but results in a significant loss of potency compared to the amide or ester. |
| 7 | Amine (-NH-CH₂-) | 1000 | The secondary amine linker leads to a dramatic loss of activity, suggesting the carbonyl group is important for binding. |
Table 2: SAR of Azepane Sulfonamides as 11β-HSD1 Inhibitors [13]
| Compound ID | R-group at C4 | IC₅₀ (nM) for 11β-HSD1 | Key SAR Insight |
| 28 | -OH | 150 | A hydroxyl group provides a baseline level of activity. |
| 29 | -OMe | 28 | Methylating the hydroxyl improves potency, likely through enhanced hydrophobic interactions or altered conformation. |
| 30 | -O(CH₂)₂OMe | 3.0 | Extending the ether chain significantly boosts potency, indicating the presence of a deep hydrophobic pocket. |
| 31 | -F | >1000 | Direct substitution with a fluorine atom is not tolerated, highlighting the importance of the oxygen atom for a key interaction. |
References
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [URL: https://www.manchester.ac.uk/discover/news/chemists-find-way-to-unlock-potential-of-underused-molecule-family/]
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [URL: https://www.jpsionline.com/admin/php/uploads/3182_pdf.pdf]
- Optimizing reaction conditions for azepane ring formation. Benchchem. [URL: https://www.benchchem.
- Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14761195/]
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/654b67e5a7a4b2a4c95f9211]
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041181/]
- Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/371587326_Recent_Advances_on_the_Synthesis_of_Azepane-Based_Compounds]
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/azepane-containing-compounds-a-comprehensive-technical-review-for-drug-discovery/]
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [URL: https://www.researchgate.net/publication/375412953_Scalable_Synthesis_of_6-Functionalized_14-Oxazepanes]
- Ring Bioisosteres. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/ring_bioisosteres.html]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30469042/]
- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [URL: https://www.researchgate.
- Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability. Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-1-3-4-dimethoxybenzoyl-azepane-in-vitro-assay-variability/]
- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38583489/]
- Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/theoretical-and-computational-elucidation-of-azepane-2-4-dione-a-technical-guide-for-drug-discovery/]
- Application of the methodology in the preparation of azepane-based... ResearchGate. [URL: https://www.researchgate.net/figure/Application-of-the-methodology-in-the-preparation-of-azepane-based-analogues-of_fig4_370001815]
- A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00889]
- Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63ea534225e01c385ad50983]
- Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02353]
- Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.orglett.3c02353]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [URL: https://www.researchgate.net/publication/329068038_Pharmaceutical_significance_of_azepane_based_motifs_for_drug_discovery_A_critical_review]
- Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm030426f]
- On Exploring Structure Activity Relationships. [URL: https://www.researchgate.
- Benzene Bioisosteric Replacements. Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-hit-generation/259-benzene-bioisosteric-replacements]
- Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4266427/]
- SAR Optimization by In Silico Methods. CD BioGlyco. [URL: https://www.bioglyco.
- (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [URL: https://www.researchgate.
- Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24729464/]
- Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. BioScience Academic Publishing. [URL: http://www.bioscienceap.com/2024/IJBSR-2024-09-001/]
- Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.2c00311]
- Integrating Computational Tools in Modern Medicinal Chemistry Research. [URL: https://www.derpharmalettria.org/abstract/integrating-computational-tools-in-modern-medicinal-chemistry-research-120510.html]
- (PDF) Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. ResearchGate. [URL: https://www.researchgate.net/publication/280795324_Multiparameter_Optimization_in_CNS_Drug_Discovery_Design_of_Pyrimido45-dazepines_as_Potent_5-Hydroxytryptamine_2C_5-HT_2C_Receptor_Agonists_with_Exquisite_Functional_Selectivity_over_5-HT_2A_and_5-HT]
- On Exploring Structure Activity Relationships. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4852950/]
- SAR: Structure Activity Relationships. CDD Vault. [URL: https://www.
- The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19596547/]
- Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33171218/]
Sources
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Validation & Comparative
Performance Benchmarking of 1-(Azepan-3-yl)methanamine in Functional Assays: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. This guide focuses on a novel derivative of this scaffold, 1-(Azepan-3-yl)methanamine, a compound of interest due to its structural novelty.
For the purpose of this illustrative guide, we will hypothesize that through an initial high-throughput screening campaign, 1-(Azepan-3-yl)methanamine has been identified as a hit compound with potential activity at a hypothetical G-protein coupled receptor (GPCR), designated here as Novelamine Receptor 1 (NR1) . This receptor is presumed to be involved in a key neurological pathway, making it a compelling therapeutic target.
This document provides a comprehensive framework for the functional characterization and performance benchmarking of 1-(Azepan-3-yl)methanamine against established reference compounds. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and interpret hypothetical data to build a pharmacological profile for this novel compound.
Benchmarking Strategy: A Multi-Faceted Approach
To comprehensively understand the pharmacological profile of 1-(Azepan-3-yl)methanamine at the hypothetical NR1, a multi-assay strategy is essential. This approach allows us to move beyond simple binding and understand the functional consequences of the compound-receptor interaction. Our benchmarking will be against two well-characterized, commercially available compounds:
-
Compound A (NR1 Agonist): A known potent and full agonist for NR1.
-
Compound B (NR1 Antagonist): A known potent and selective antagonist for NR1.
The functional assays selected will interrogate three key aspects of GPCR activity:
-
Receptor Occupancy: Determining the binding affinity of 1-(Azepan-3-yl)methanamine to NR1.
-
Downstream Signaling: Quantifying the functional response (agonist or antagonist) upon binding, specifically through the G-protein pathway.
-
Signal Transduction Profiling: Investigating potential biased agonism by assessing β-arrestin recruitment.
The following diagram illustrates the overall workflow for our benchmarking study.
Caption: Simplified Gi signaling pathway leading to decreased cAMP.
Protocol:
-
Cell Culture: Use CHO-K1 cells stably co-expressing human NR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a commercial cAMP detection kit (e.g., HTRF, FRET-based).
-
Agonist Mode:
-
Plate cells in a 96-well plate and incubate overnight.
-
Treat cells with increasing concentrations of 1-(Azepan-3-yl)methanamine and Compound A.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time.
-
Measure cAMP levels using the chosen detection method.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of 1-(Azepan-3-yl)methanamine and Compound B.
-
Add a fixed concentration of Compound A (at its EC80).
-
Follow the remaining steps of the agonist mode protocol.
-
-
Data Analysis:
-
For agonist mode, plot the response (e.g., luminescence) against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration to determine the IC50.
-
B. Calcium Mobilization Assay (for Gq Coupling)
Rationale: Gq protein activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+). This assay measures this transient increase in intracellular Ca2+.
Protocol:
-
Cell Culture and Dye Loading:
-
Use HEK293 cells stably expressing human NR1.
-
Plate cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Measurement:
-
Use a fluorescence plate reader with an injection system (e.g., FLIPR).
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of 1-(Azepan-3-yl)methanamine or Compound A and monitor the change in fluorescence over time.
-
For antagonist mode, pre-incubate with the test compound before injecting Compound A.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration to determine the EC50 and Emax for agonists or the IC50 for antagonists.
-
β-Arrestin Recruitment Assay: Investigating Biased Agonism
Rationale: In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways. Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism." This has significant therapeutic implications. This assay measures the recruitment of β-arrestin to the activated NR1.
Protocol:
-
Assay Principle: Utilize a cell line engineered to express NR1 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that can be measured.
-
Cell Treatment:
-
Plate the engineered cells in a 96-well plate.
-
Add increasing concentrations of 1-(Azepan-3-yl)methanamine and Compound A.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the chemiluminescent substrate for the reporter enzyme.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence against the log concentration of the compound to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare the potency and efficacy for G-protein signaling (from cAMP or calcium assays) and β-arrestin recruitment to identify any bias.
-
Hypothetical Data and Comparative Analysis
The following tables summarize hypothetical data for 1-(Azepan-3-yl)methanamine in comparison to the reference compounds.
Table 1: Binding Affinity at NR1
| Compound | Ki (nM) |
| 1-(Azepan-3-yl)methanamine | 75.8 |
| Compound A (Agonist) | 5.2 |
| Compound B (Antagonist) | 10.5 |
Table 2: Functional Activity at NR1 (Gi-Coupled cAMP Assay)
| Compound | EC50 (nM) | Emax (% of Compound A) |
| 1-(Azepan-3-yl)methanamine | 152.3 | 65% |
| Compound A (Agonist) | 25.1 | 100% |
| Compound | IC50 (nM) |
| 1-(Azepan-3-yl)methanamine | >10,000 |
| Compound B (Antagonist) | 30.7 |
Table 3: β-Arrestin Recruitment at NR1
| Compound | EC50 (nM) | Emax (% of Compound A) |
| 1-(Azepan-3-yl)methanamine | 89.5 | 85% |
| Compound A (Agonist) | 45.8 | 100% |
Interpretation of Hypothetical Results:
-
Binding Affinity: 1-(Azepan-3-yl)methanamine binds to the NR1 receptor with moderate affinity (Ki = 75.8 nM), which is about 15-fold weaker than the high-affinity agonist (Compound A) and 7-fold weaker than the antagonist (Compound B).
-
Functional Activity (cAMP): In the Gi-coupled cAMP assay, 1-(Azepan-3-yl)methanamine acts as a partial agonist. Its potency (EC50 = 152.3 nM) is lower than the full agonist, and its maximal effect (Emax = 65%) is significantly less than that of Compound A. It shows no antagonist activity at the concentrations tested.
-
β-Arrestin Recruitment: Interestingly, 1-(Azepan-3-yl)methanamine is more potent (EC50 = 89.5 nM) and efficacious (Emax = 85%) in recruiting β-arrestin compared to its activity in the G-protein pathway. This suggests that 1-(Azepan-3-yl)methanamine may be a β-arrestin biased agonist at the NR1 receptor.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound 1-(Azepan-3-yl)methanamine. Based on our hypothetical data, this compound emerges as a moderate affinity, partial agonist at the NR1 receptor, with a notable bias towards the β-arrestin signaling pathway.
This pharmacological profile distinguishes it from the full agonist (Compound A) and the antagonist (Compound B). The β-arrestin bias could have significant therapeutic implications, potentially leading to a different side-effect profile compared to unbiased agonists.
Next Steps would include:
-
Selectivity Profiling: Screening 1-(Azepan-3-yl)methanamine against a panel of related receptors to determine its selectivity.
-
In Vivo Studies: Assessing the compound's pharmacokinetic properties and evaluating its efficacy and safety in relevant animal models of the targeted neurological disease.
By employing this rigorous, multi-faceted benchmarking strategy, researchers and drug development professionals can build a comprehensive understanding of a novel compound's functional performance, enabling informed decisions for its progression through the drug discovery pipeline.
References
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR functional assays based on resonance energy transfer sensors. Frontiers in Cell and Developmental Biology, 9, 611443.
- Zhu, T., Fang, L. Y., & Xie, X. (2008). Development of a universal high-throughput calcium assay for G-protein-coupled receptors with promiscuous G-protein Gα15/16. Acta Pharmacologica Sinica, 29(4), 507-516.
- Bertrand, L., Parent, S., Caron, M., Legault, M., Joly, E., Angers, S., ... & Bouvier, M. (2002). The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors (GPCRS). Journal of Receptors and Signal Transduction, 22(1-4), 533-541.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
